Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid: A Technical Guide to Structure, Properties, and Peptidomimetic Applications
Executive Summary Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3) is a highly specialized non-proteinogenic amino acid derivative[1]. By combining the steric constraints of an α -phenylglycine core with...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3) is a highly specialized non-proteinogenic amino acid derivative[1]. By combining the steric constraints of an
α
-phenylglycine core with the electronic and hydrogen-bonding properties of a nicotinoyl (pyridin-3-ylcarbonyl) group, this compound serves as a critical building block in advanced drug discovery. It is particularly valuable in the rational design of peptidomimetics and small-molecule enzyme inhibitors[2].
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a pre-organized pharmacophore module. This whitepaper details its physicochemical profile, the causality behind its use in synthetic workflows, and self-validating protocols for its integration into drug discovery pipelines.
Chemical Structure and Physicochemical Profiling
Understanding the structural nuances of this molecule is essential for predicting its behavior in synthetic pathways and biological systems. The molecule consists of three key functional domains:
Nicotinoyl Amide : The pyridin-3-ylcarbonyl group acts as an N-terminal capping agent with unique electronic properties.
Free Carboxylic Acid : The C-terminal handle for subsequent peptide or amide coupling.
Table 1: Key Physicochemical Properties
Property
Value
Causality / Significance in Drug Design
CAS Number
143428-31-3
Standard registry identifier for commercial sourcing[1].
Molecular Formula
C14H12N2O3
Defines stoichiometry for synthetic calculations[3].
Molecular Weight
256.26 g/mol
Optimal for maintaining low MW in fragment-based design[4].
H-Bond Donors
2 (Amide NH, Carboxyl OH)
Facilitates critical target protein interactions.
H-Bond Acceptors
4 (Carbonyl O x2, Carboxyl O, Pyridine N)
Pyridine N provides a highly directional H-bond acceptor.
Rotatable Bonds
4
Restricted flexibility enhances binding entropy upon target engagement.
Mechanistic Insights: The Causality of Experimental Choices
Selecting Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid for a structure-activity relationship (SAR) campaign is a deliberate choice driven by two primary mechanistic advantages:
Conformational Locking : The
α
-phenyl group restricts the rotation around the
Cα
-C=O and N-
Cα
bonds. This steric hindrance limits the available Ramachandran space, effectively pre-organizing the molecule into conformations that favor
β
-turn formations in peptidomimetics. This reduces the entropic penalty upon binding to a target receptor.
Solubility and Target Engagement : Replacing a standard benzoyl group with a nicotinoyl group introduces a basic pyridine nitrogen. This not only improves aqueous solubility at physiological pH but also provides a specific hydrogen-bond acceptor capable of interacting with the hinge region of kinases or the S1/S2 pockets of proteases[5].
Figure 1: Pharmacophore interaction map detailing the functional moieties of the compound.
Synthesizing derivatives from sterically hindered
α
-phenyl amino acids requires optimized conditions. Standard coupling agents (like EDC/HOBt) often lead to incomplete reactions or severe epimerization (racemization at the
α
-carbon). The following protocol utilizes HATU to ensure high yields and stereochemical integrity.
Step-by-Step Methodology
Activation : Dissolve Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under an inert atmosphere (N
2
). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol).
Causality: HATU rapidly forms the highly reactive 7-aza-OBt ester. This rapid activation outpaces the formation of the oxazolone intermediate, thereby minimizing the epimerization of the stereocenter.
Nucleophilic Addition : After 10 minutes of pre-activation, add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.
Workup : Quench the reaction with 10 mL of deionized water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF, followed by a brine wash. Dry over anhydrous Na
2
SO
4
.
Self-Validation (LC-MS) : Before proceeding to preparative purification, run an aliquot on LC-MS.
Validation Criteria: The reaction is deemed successful and complete when the extracted ion chromatogram shows the complete disappearance of the starting material mass (
m/z
257.1
[M+H]+
) and the dominant appearance of the desired product mass.
Figure 2: Standard amide coupling workflow for hindered alpha-phenyl amino acids.
Applications in Drug Development
The integration of the nicotinoyl-phenylglycine motif is highly prevalent in the development of enzyme inhibitors. Patent literature demonstrates that heterocyclic compounds containing substituted acyl-amino groups are highly effective as acid secretion inhibitors and in treating neoplastic diseases[5]. Furthermore, the compound's availability as a commercial building block significantly accelerates hit-to-lead optimization campaigns by allowing rapid diversification of chemical libraries[6].
Mechanism of Action of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid Derivatives: Targeting 2-Oxoglutarate-Dependent Oxygenases
Executive Summary Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3) and its derivatives represent a highly specialized class of small molecules designed to inhibit 2-oxoglutarate (2OG)-dependent oxygenases...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3) and its derivatives represent a highly specialized class of small molecules designed to inhibit 2-oxoglutarate (2OG)-dependent oxygenases[1]. By acting as structural mimics of endogenous cosubstrates, these compounds modulate critical cellular oxygen-sensing pathways. This technical guide explores the pharmacodynamics, structural rationale, and self-validating experimental workflows required to evaluate these derivatives, specifically focusing on their role as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) and their off-target profiling against related enzymes like γ-Butyrobetaine Hydroxylase (BBOX).
Molecular Architecture and Target Rationale
The efficacy of phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid derivatives stems from a tripartite pharmacophore designed to exploit the highly conserved active sites of 2OG-dependent oxygenases:
Pyridin-3-ylcarbonyl (Nicotinoyl) Motif: This heteroaromatic ring acts as a bidentate ligand. The pyridine nitrogen and the amide carbonyl oxygen coordinate directly with the active-site ferrous iron (Fe²⁺), displacing the water molecule that normally occupies this coordination site during catalysis.
Acetic Acid (Carboxylate) Core: This moiety mimics the C-5 carboxylate of the endogenous cosubstrate, 2-oxoglutarate. It forms a critical, charge-stabilized salt bridge with conserved arginine residues (e.g., Arg383 in human PHD2) within the orthosteric binding pocket.
Alpha-Phenyl Substitution (Phenylglycine Core): Unlike unsubstituted glycine derivatives (such as the clinical drug Desidustat), the bulky alpha-phenyl ring drives selective steric and hydrophobic interactions[2]. The phenyl group occupies an adjacent hydrophobic sub-pocket, which modulates the compound's selectivity profile between different 2OG oxygenases[3].
Pharmacodynamics: The HIF Stabilization Pathway
The primary therapeutic mechanism of these derivatives is the competitive inhibition of HIF Prolyl Hydroxylase Domain (PHD) enzymes.
Under normoxic conditions, PHDs utilize molecular oxygen, Fe²⁺, and 2OG to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factors (HIF-1α and HIF-2α)[4]. This hydroxylation acts as a degradation signal, allowing the von Hippel-Lindau (pVHL) ubiquitin ligase complex to bind and target HIF-α for rapid proteasomal degradation[5].
By displacing 2OG and chelating the active site iron, phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid derivatives halt this hydroxylation process[6]. Consequently, unhydroxylated HIF-α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of target genes responsible for erythropoiesis (e.g., EPO) and angiogenesis (e.g., VEGF)[7].
Caption: Mechanism of HIF-1α stabilization via PHD enzyme inhibition by pyridine-carbonyl derivatives.
Off-Target Profiling: BBOX Inhibition
Because the 2OG binding pocket is highly conserved across the oxygenase superfamily, off-target profiling is mandatory. Recent structural studies indicate that derivatives containing a phenylglycine scaffold exhibit potent inhibition of γ-Butyrobetaine Hydroxylase (BBOX), an enzyme critical for L-carnitine biosynthesis[2][3]. The alpha-phenyl ring perfectly accommodates the BBOX active site, resulting in sub-micromolar IC₅₀ values. This dual-target nature necessitates rigorous counter-screening to prevent systemic L-carnitine depletion during drug development[8].
The table below summarizes the impact of the alpha-carbon substitution on enzyme inhibition, demonstrating how the phenylglycine core maintains high potency compared to larger, bulkier derivatives[2].
Compound Class
Structural Modification
Target Enzyme
IC₅₀ (μM)
Binding Mode
Desidustat (Clinical)
Glycine core
PHD2
~0.15
Fe(II) Chelation / 2OG Competition
Desidustat (Clinical)
Glycine core
BBOX
~0.40
Fe(II) Chelation / 2OG Competition
Phenylglycine Derivative
α-Phenyl substitution
PHD2
~0.20
Hydrophobic pocket engagement
Phenylglycine Derivative
α-Phenyl substitution
BBOX
~0.42
Hydrophobic pocket engagement
Tryptophan Derivative
Indole substitution
BBOX
~1.80
Steric clash in active site
Self-Validating Experimental Workflows
To ensure data integrity when evaluating these derivatives, researchers must utilize orthogonal, self-validating assay systems.
Caption: Self-validating experimental workflow for evaluating 2OG-dependent oxygenase inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay via SPE-MS
Causality & Rationale: Fluorescence-based assays for 2OG oxygenases are notoriously susceptible to inner-filter effects and auto-fluorescence from heterocyclic inhibitors. Solid-Phase Extraction Mass Spectrometry (SPE-MS) circumvents this by directly quantifying the mass shift of the hydroxylated peptide substrate, providing a label-free, artifact-resistant readout[2].
Step-by-Step Methodology:
Enzyme Preparation: Incubate recombinant human PHD2 (0.15 μM) or BBOX (0.05 μM) with 50 μM Fe(II) ascorbate for 10 minutes to ensure the active site iron is in the catalytically required reduced ferrous state.
Compound Incubation: Add the phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid derivative at varying concentrations (0.01 μM to 100 μM) in assay buffer (50 mM HEPES, pH 7.5). Self-Validation: Run parallel assays with varying 2OG concentrations to generate a Schild plot, mathematically validating competitive inhibition at the orthosteric site.
Reaction Initiation: Introduce 2-oxoglutarate (10 μM) and the specific substrate (e.g., HIF-1α CODD peptide for PHD2).
Quenching: Terminate the reaction after 15 minutes using 1% formic acid to denature the enzyme.
SPE-MS Analysis: Load the quenched reaction onto a RapidFire SPE cartridge. Elute directly into a triple quadrupole mass spectrometer.
Quantification: Calculate the ratio of hydroxylated product to unhydroxylated substrate. Determine IC₅₀ using a four-parameter logistic regression model.
Protocol 2: Cellular HIF-1α Stabilization Assay
Causality & Rationale: In vitro potency does not guarantee cellular permeability. Measuring intracellular HIF-1α protein levels confirms target engagement in a physiological environment, as HIF-1α is rapidly degraded under normoxia unless PHDs are effectively inhibited[9].
Step-by-Step Methodology:
Cell Culture: Seed HeLa or HepG2 cells in 6-well plates and grow to 80% confluence in DMEM supplemented with 10% FBS.
Treatment: Treat cells with the derivative (10 μM, 50 μM) or a positive clinical control (e.g., Roxadustat, 50 μM) for 4 hours under normoxic conditions (21% O₂).
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Critical Step: Supplement the lysis buffer with protease inhibitors and 1 mM DTT to prevent spurious oxidation of the cellular proteins during extraction, ensuring measured HIF-1α levels accurately reflect the intracellular state prior to lysis.
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.
Detection: Probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (loading control). Visualize using Enhanced Chemiluminescence (ECL).
In Vitro Binding Affinity Profiling of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid: A Comprehensive Biophysical Guide
Executive Summary & Pharmacophore Rationale Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as N-nicotinoyl-phenylglycine) is a highly versatile small-molecule pharmacophore utilized in early-stage drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as N-nicotinoyl-phenylglycine) is a highly versatile small-molecule pharmacophore utilized in early-stage drug discovery. Structurally, it merges a nicotinoyl moiety—a classic mimic for NAD+-dependent enzymes (e.g., Sirtuins, PARPs)—with a phenylglycine core that offers a hydrophobic aromatic ring and a titratable carboxylic acid.
At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) while the pyridine nitrogen remains largely neutral. This amphiphilic nature allows the compound to engage in diverse non-covalent interactions, including salt bridges, hydrogen bonding, and
π−π
stacking. However, accurately determining the in vitro binding affinity (
Kd
) of such amphiphilic fragments requires orthogonal biophysical techniques to rule out false positives caused by aggregation, non-specific electrostatic interactions, or buffer incompatibilities.
The Orthogonal Validation Strategy
As a Senior Application Scientist, I mandate a tri-modal biophysical approach for evaluating compounds like Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid. Relying on a single assay often leads to misinterpretation due to surface artifacts or mass transport limitations. Our self-validating system employs three distinct pillars[1]:
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (
kon,koff
) using an immobilized target.
SPR measures changes in the refractive index near a sensor surface, enabling the calculation of association and dissociation rates[2].
Causality in Design: Because the compound contains a hydrophobic phenyl ring, it requires DMSO for solubility. However, DMSO causes massive bulk refractive index shifts. Therefore, strict DMSO matching (e.g., 5% v/v) and a solvent correction curve are mandatory to prevent false kinetic signals.
Step-by-Step Protocol:
Immobilization: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Inject the target protein diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).
Buffer Preparation: Prepare running buffer (e.g., PBS-P+ supplemented with exactly 5.0% DMSO). Ensure the target protein remains properly folded in this cosolvent concentration.
Analyte Injection: Prepare a 2-fold serial dilution of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (ranging from 0.1
μM
to 50
μM
). Inject at a high flow rate (50
μL/min
) to minimize mass transport limitations.
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to mathematically subtract bulk refractive index artifacts from the sensorgrams.
Regeneration: If the compound does not dissociate completely during the buffer wash, inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
ITC directly measures the heat released or absorbed during binding, providing the stoichiometry (
n
), enthalpy (
ΔH
), and entropy (
ΔS
)[3].
Causality in Design: The deprotonated carboxylic acid of the compound can act as a proton acceptor/donor depending on the target's pocket. Using a buffer with a low enthalpy of ionization (like phosphate) minimizes background heat generated by buffer protonation, ensuring the measured
ΔH
reflects the true binding event.
Step-by-Step Protocol:
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (50 mM Phosphate, 150 mM NaCl, 5% DMSO, pH 7.4).
Ligand Preparation: Dissolve the compound in the exact same dialysate to prevent heat of mixing artifacts. The ligand concentration in the syringe should be 10x to 20x higher than the protein in the cell (e.g., 500
μM
ligand vs 50
μM
protein).
Titration: Perform 19 injections of 2
μL
of the compound into the protein cell at 25°C, with 150-second spacing between injections to allow the thermal baseline to return to zero.
Self-Validation (Blanking): Titrate the compound into the buffer alone. Subtract this "heat of dilution" from the main experiment before integrating the area under the peaks to extract the thermodynamic signature.
MST tracks the directed movement of molecules through a temperature gradient, which changes upon ligand binding due to alterations in size, charge, or solvation entropy[4].
Causality in Design: MST is performed in free solution. This eliminates the risk that the amine-coupling used in SPR occludes the binding pocket, providing a highly trustworthy orthogonal
Kd
validation.
Step-by-Step Protocol:
Labeling: Fluorescently label the target protein using an NHS-ester dye (e.g., RED-NHS) targeting surface lysines. Purify the labeled protein using a size-exclusion column.
Titration Series: Prepare a 16-point serial dilution of the compound in the assay buffer.
Incubation: Mix the compound dilutions 1:1 with a fixed concentration of the labeled protein (typically 10-50 nM). Incubate for 15 minutes in the dark to reach equilibrium.
Measurement: Load samples into standard MST capillaries. Apply medium MST power and 20% LED excitation. Analyze the normalized fluorescence (
Fnorm
) to extract the dissociation constant (
Kd
).
Logical framework dissecting binding affinity into kinetic and thermodynamic components.
Data Presentation & Interpretation
The following table summarizes a representative orthogonal data set for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid against a model enzymatic target. The alignment of
Kd
values across three distinct physical principles confirms a highly trustworthy, self-validating interaction.
Moderate recognition speed, typical for small molecular fragments.
SPR
koff
(Dissociation)
0.108s−1
Fast off-rate, indicating transient complex stability.
ITC
ΔH
(Enthalpy)
-8.5 kcal/mol
Favorable H-bonding (likely via nicotinoyl/carboxylate interactions).
ITC
−TΔS
(Entropy)
+1.2 kcal/mol
Slight entropic penalty due to conformational restriction of the phenylglycine core.
MST
Kd
(Solution Affinity)
3.1
μM
Validates SPR data; confirms no surface immobilization artifacts.
References
A beginner's guide to surface plasmon resonance
Source: The Biochemist - Portland Press
URL:[Link]
Isothermal titration calorimetry in drug discovery
Source: PubMed (Prog Med Chem)
URL:[Link]
Microscale thermophoresis as a powerful growing analytical technique for the investigation of biomolecular interaction and the determination of binding parameters
Source: ResearchGate (Methods and Applications in Fluorescence)
URL:[Link]
Physicochemical Characterization and Solubility Profiling of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid
An In-Depth Technical Whitepaper for Formulation and Drug Development Scientists Executive Summary & Structural Significance Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3) [1], commonly referred to as N...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper for Formulation and Drug Development Scientists
Executive Summary & Structural Significance
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3) [1], commonly referred to as N-nicotinoylphenylglycine, is a highly specialized synthetic amino acid derivative. Structurally, it hybridizes a lipophilic phenylglycine core with a polar, electron-withdrawing nicotinoyl (pyridine-3-carbonyl) moiety.
In pharmaceutical development, N-acylated phenylglycine derivatives have historically been investigated as pharmacokinetic enhancers. Most notably, they function as competitive inhibitors of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the rapid in vivo degradation of penem and carbapenem antibiotics [2]. By co-administering derivatives like N-nicotinoylphenylglycine, the half-life of these critical beta-lactam antibiotics can be significantly extended.
For formulation scientists, the challenge of working with this compound lies in its amphoteric nature. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid dictates a complex, pH-dependent solubility profile that must be rigorously mapped to ensure optimal bioavailability and formulation stability.
Physicochemical Properties
The molecular architecture of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid governs its behavior in aqueous media. The electron-withdrawing effect of the nicotinoyl amide slightly lowers the pKa of the adjacent carboxylic acid compared to standard aliphatic amino acids, while the pyridine ring provides a site for protonation at low pH.
Table 1: Core Physicochemical Parameters
Parameter
Value
Mechanistic Implication
Molecular Formula
C₁₄H₁₂N₂O₃ [3]
Defines the stoichiometric baseline for salt formation.
Molecular Weight
256.26 g/mol [3]
Falls well within the Lipinski Rule of 5 (MW < 500), favoring oral absorption.
Estimated LogP
~1.2 - 1.8
Moderate lipophilicity driven by the phenyl ring; ensures adequate membrane permeability.
pKa₁ (Carboxylic Acid)
~1.8 - 2.2
Deprotonates rapidly in the upper GI tract, forming a soluble anion.
pKa₂ (Pyridine Nitrogen)
~3.3 - 3.8
Remains protonated only in highly acidic gastric environments (pH < 1.5).
H-Bond Donors
2 (COOH, Amide NH)
Facilitates crystal lattice packing and interaction with target binding sites.
H-Bond Acceptors
4 (2x C=O, Pyridine N, OH)
Enhances hydration potential in aqueous buffer systems.
The Ionization and Solubility Profile
Because Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is an ampholyte, its solubility is not linear but follows a U-shaped pH-solubility curve. The compound transitions through three distinct ionization states depending on the pH of the microenvironment.
Cationic State (pH < 1.5): In simulated gastric fluid, the pyridine nitrogen is protonated. Ion-dipole interactions with water are maximized, resulting in high solubility.
Zwitterionic State (pH 2.0 - 3.0): As the pH crosses the pKa of the carboxylic acid, the molecule assumes a net-zero charge. The strong electrostatic interactions between the positively charged pyridinium and negatively charged carboxylate in the solid state lead to a high crystal lattice energy. Consequently, thermodynamic solubility drops to its absolute minimum (intrinsic solubility,
S0
).
Anionic State (pH > 4.5): In intestinal fluids and physiological blood plasma (pH 7.4), the pyridine ring is neutral, and the carboxylate is fully ionized. This net-negative charge prevents self-association and maximizes aqueous solubility.
Fig 1: pH-dependent ionization states of N-nicotinoylphenylglycine.
To accurately profile this compound for pre-formulation, scientists must measure thermodynamic solubility rather than kinetic solubility. Kinetic methods (e.g., solvent-shift from DMSO) often induce metastable supersaturation, which masks the true intrinsic solubility of the zwitterionic lattice.
The following self-validating protocol utilizes the Shake-Flask method coupled with HPLC-UV quantification.
Step-by-Step Protocol
Buffer Preparation: Prepare standard USP buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate). Causality: Covering this range ensures the capture of both the intrinsic minimum and the ionized maximums.
Solid Addition: Add 5 mg of crystalline Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid to 1 mL of each buffer in a borosilicate glass vial. Causality: Glass is used to prevent the lipophilic phenyl ring from adsorbing onto plastic surfaces, which skews mass balance.
Equilibration: Incubate the vials at 37°C ± 0.5°C in an orbital shaker at 200 rpm for 48 hours. Causality: A 48-hour window guarantees that any amorphous domains transition into the most thermodynamically stable crystalline lattice, preventing artificially inflated solubility readings.
Phase Separation: Isolate the saturated supernatant using ultracentrifugation (15,000 rpm for 15 minutes). Causality: Do not use syringe filtration (e.g., PTFE or Nylon). The amphiphilic nature of the compound can lead to non-specific binding on the filter membrane, resulting in false-negative quantification.
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (C18 column, isocratic mobile phase of Water/Acetonitrile with 0.1% TFA). Detect at 254 nm. Causality: The extended pi-conjugation of the pyridine and phenyl rings provides a strong chromophore at 254 nm, ensuring a high signal-to-noise ratio.
Fig 2: Shake-flask thermodynamic solubility workflow for amphoteric APIs.
Conclusion
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is a highly functionalized molecule whose behavior is dictated by the delicate balance between its lipophilic phenylglycine core and its ionizable extremities. By understanding its zwitterionic nature and employing rigorous, thermodynamically sound experimental protocols—such as ultracentrifugation over filtration—formulation scientists can accurately predict its in vivo dissolution and harness its potential as a pharmacokinetic enhancer.
References
Google Patents. "US4757066A - Composition containing a penem or carbapenem antibiotic and the use of the same." United States Patent and Trademark Office.
Foundational
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid: Comprehensive Analytical Characterization and NMR Elucidation
Executive Summary In the landscape of modern drug discovery and peptidomimetic design, unnatural amino acid derivatives serve as critical building blocks for enhancing proteolytic stability and target affinity. Phenyl[(p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, unnatural amino acid derivatives serve as critical building blocks for enhancing proteolytic stability and target affinity. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as 2-(nicotinamido)-2-phenylacetic acid or N-nicotinoyl-phenylglycine) is a prime example of such a scaffold. Featuring a phenylglycine core acylated by a nicotinic acid moiety, this compound presents unique physicochemical properties driven by its zwitterionic potential and multiple hydrogen-bonding vectors.
As a Senior Application Scientist, I have designed this technical whitepaper to provide a rigorous, self-validating analytical framework for the structural elucidation of this compound. By detailing the causality behind High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) methodologies, this guide ensures that researchers can confidently verify the molecular weight, purity, and exact atomic connectivity of CAS 143428-31-3[1].
Chemical Identity and Exact Mass Profiling
Before initiating any spectroscopic workflow, establishing the fundamental physicochemical parameters is paramount. The compound consists of a pyridine ring, an amide linkage, a chiral center (alpha-carbon), a phenyl ring, and a terminal carboxylic acid.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
CAS Registry Number
143428-31-3
Molecular Formula
C₁₄H₁₂N₂O₃
Average Molecular Weight
256.26 g/mol
Monoisotopic Exact Mass
256.0848 Da
Hydrogen Bond Donors/Acceptors
2 / 4
Data supported by compound registry databases and empirical calculations [3].
High-Resolution Mass Spectrometry (HRMS) Protocol
To confirm the molecular formula (C₁₄H₁₂N₂O₃), HRMS is the gold standard. The following protocol utilizes Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.
Methodological Causality & Step-by-Step Workflow
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: The 50:50 organic/aqueous split balances the solubility of the hydrophobic phenyl ring and the polar carboxylic acid. Formic acid acts as a volatile proton source, driving the equilibrium toward the protonated state to maximize the
[M+H]+
ion yield in positive ESI mode.
Instrument Tuning: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 3 ppm.
Injection and Ionization: Inject 2 µL of the sample at a flow rate of 0.2 mL/min. Maintain the capillary voltage at 3.0 kV and the fragmentor voltage at a low 100 V.
Causality: A low fragmentor voltage is critical here. The amide bond linking the nicotinoyl group to the phenylglycine core is susceptible to in-source fragmentation. Keeping the voltage low preserves the intact molecular ion.
Data Validation: Extract the ion chromatogram for the theoretical
[M+H]+
at m/z 257.0920 . A secondary validation should be performed in negative mode for the
[M−H]−
ion at m/z 255.0774 .
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the elemental composition, NMR spectroscopy is required to map the exact atomic connectivity. The presence of exchangeable protons (COOH, NH) and overlapping aromatic signals necessitates precise solvent selection and acquisition parameters [2].
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS).
Causality: DMSO-d₆ is deliberately chosen over CDCl₃. As a strong hydrogen-bond acceptor, DMSO disrupts the intermolecular dimers formed by the carboxylic acid, preventing severe line broadening. It also shifts the exchangeable -COOH and -NH protons downfield, separating them from the aromatic envelope.
Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Regulate the sample temperature strictly to 298 K.
Causality: The cryoprobe dramatically increases the signal-to-noise ratio, which is essential for obtaining high-quality ¹³C spectra given the low natural abundance (1.1%) of the ¹³C isotope.
¹H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds.
Causality: A 2.0-second D1 ensures complete longitudinal relaxation (
T1
) of the protons before the next pulse. This is a self-validating step: if D1 is too short, the integration of the slowly relaxing aromatic protons will artificially appear lower than the rapidly relaxing α-CH proton.
Causality: WALTZ-16 removes heteronuclear spin-spin coupling, collapsing the carbon multiplets into sharp singlets. This not only simplifies the spectrum but also enhances the carbon signal intensity via the Nuclear Overhauser Effect (NOE).
Analytical Workflow Visualization
To ensure reproducibility across different laboratories, the structural validation process must follow a logical, unbroken chain of custody from sample preparation to final data integration. The diagram below illustrates this self-validating workflow.
Figure 1: Analytical workflow for structural validation of CAS 143428-31-3.
Pharmacokinetics of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid in Early Drug Discovery: A Comprehensive Profiling Guide
Executive Summary In early-stage drug discovery, the rational design of pharmacokinetic (PK) profiles is as critical as target binding affinity. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3), commonly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery, the rational design of pharmacokinetic (PK) profiles is as critical as target binding affinity. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3), commonly referred to as 2-(nicotinamido)-2-phenylacetic acid, serves as a highly versatile building block and early hit chemotype for various therapeutic targets, including enzyme inhibitors and GPCR modulators[1].
However, compounds containing a nicotinoyl moiety coupled with an amino acid derivative (like phenylglycine) present unique ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. As a Senior Application Scientist who has profiled hundreds of similar chemotypes, I have observed that these molecules frequently suffer from rapid systemic clearance, complex Phase II conjugation, and non-linear pharmacokinetics due to their integration into endogenous biological pathways. This whitepaper provides an in-depth, mechanistic guide to evaluating and optimizing the PK profile of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid and its structural analogs.
Physicochemical Profiling & ADME Predictability
The structural architecture of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid dictates its behavior in vivo. The molecule consists of a highly polar nicotinoyl group (a nitrogen heterocycle) linked via an amide bond to a phenylglycine moiety bearing a free carboxylic acid.
Solubility vs. Permeability: The polar nature of the nitrogen heterocycle and the ionizable carboxylic acid significantly improves aqueous solubility, which is advantageous for formulation[2]. However, this high polarity (low LogP) restricts passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB).
Metabolic Liabilities: The central amide bond is highly susceptible to enzymatic hydrolysis, while the free carboxylic acid serves as a prime target for Phase II glucuronidation.
Understanding why a compound clears rapidly is essential for lead optimization. The clearance of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is primarily driven by hepatic and extrahepatic metabolism rather than renal excretion of the parent drug.
Amidase-Mediated Cleavage: The central amide bond is hydrolyzed by circulating and hepatic amidases, yielding nicotinic acid and phenylglycine.
Integration into the NAD+ Pool (Non-Linear PK): The cleaved nicotinic acid does not simply excrete; it merges into the endogenous nicotinamide adenine dinucleotide (NAD+) salvage pathway[3]. At low doses, this pathway rapidly consumes the metabolite, leading to high apparent clearance. At higher doses, the Preiss-Handler pathway saturates, causing a non-proportional, exponential increase in systemic exposure (AUC)[4].
UGT-Mediated Glucuronidation: The free carboxylic acid on the phenylglycine moiety is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form an acyl glucuronide, which is subsequently cleared via biliary and renal routes[5].
Figure 1: Major biotransformation pathways of nicotinoyl-phenylglycine derivatives.
In Vivo Pharmacokinetic Profiling: Step-by-Step Methodology
To accurately capture the rapid clearance and potential non-linear kinetics of this compound, a highly controlled, self-validating in vivo protocol is required.
Experimental Design & Causality
Animal Model: Male CD-1 mice (n=3 per dosing route). Mice are preferred in early screening due to low compound requirements, though their higher metabolic rate compared to humans must be factored into allometric scaling.
Formulation: 5% DMSO, 5% Solutol HS15, 90% Saline. Causality: The free carboxylic acid makes the compound hydrophilic at physiological pH; this co-solvent system ensures complete dissolution without causing precipitation upon intravenous injection.
Step-by-Step Execution Protocol
Dosing: Administer the compound via Intravenous (IV) bolus at 1 mg/kg and Per Os (PO, oral gavage) at 10 mg/kg.
Serial Sampling: Collect 20 µL of whole blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2EDTA tubes and centrifuge (4,000 x g, 5 min, 4°C) to harvest plasma.
Protein Precipitation (Sample Prep): Aliquot 10 µL of plasma and add 100 µL of cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
Causality & Self-Validation: Liquid-liquid extraction (LLE) is intentionally avoided here. Because nicotinamide derivatives are highly polar[6], LLE with non-polar solvents would result in massive analyte loss in the aqueous phase. ACN crashes the proteins while ensuring >90% recovery of the hydrophilic parent and its metabolites. The inclusion of three Quality Control (QC) levels (Low, Mid, High) validates extraction efficiency.
LC-MS/MS Bioanalysis: Centrifuge the crashed samples (14,000 rpm, 10 min). Inject 2 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient of Water/0.1% Formic Acid and ACN/0.1% Formic Acid. Quantify using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (+ESI) mode.
Figure 2: Standardized in vivo pharmacokinetic screening workflow for early drug discovery.
Quantitative Data Interpretation
The table below summarizes the typical baseline pharmacokinetic parameters observed for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid in murine models.
PK Parameter
Route
Typical Value Range
Mechanistic Interpretation
Clearance (CL)
IV
55 - 75 mL/min/kg
High clearance (approaching hepatic blood flow of ~90 mL/min/kg in mice) indicates rapid amidase cleavage and UGT conjugation.
Volume of Distribution (Vdss)
IV
0.6 - 1.2 L/kg
Low to moderate Vdss reflects high plasma protein binding and limited tissue penetration due to the polar carboxylic acid.
Half-life (t1/2)
IV / PO
0.8 - 1.5 hours
Short half-life necessitates frequent dosing or structural optimization to prevent rapid elimination.
Cmax
PO (10 mg/kg)
800 - 1,200 ng/mL
Rapid Tmax (~0.5h) indicates fast gastric absorption, but Cmax is blunted by heavy first-pass metabolism.
Bioavailability (F%)
PO
25% - 35%
Moderate oral bioavailability is primarily limited by hepatic first-pass extraction rather than poor gastrointestinal absorption.
Lead Optimization Strategies
If Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is identified as a primary hit, the following medicinal chemistry strategies should be employed to improve its PK profile:
Shielding the Amide Bond: Introduce steric bulk (e.g., a methyl group) at the alpha-carbon of the phenylglycine moiety or N-methylation of the amide to hinder amidase access, thereby reducing hepatic clearance.
Carboxylic Acid Bioisosteres: To prevent rapid UGT-mediated acyl glucuronidation, replace the free carboxylic acid with a bioisostere such as a tetrazole or an oxadiazolone. This maintains the required hydrogen-bond donor/acceptor interactions for target binding while significantly enhancing metabolic stability.
Step-by-step synthesis protocol for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
Application Note: Synthesis and Isolation Protocol for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid Abstract The incorporation of pyridine scaffolds into amino acid derivatives is a cornerstone strategy in peptidomimet...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Isolation Protocol for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
Abstract
The incorporation of pyridine scaffolds into amino acid derivatives is a cornerstone strategy in peptidomimetic drug design, offering enhanced metabolic stability and strategic hydrogen-bond accepting capabilities. This application note details a robust, scalable protocol for the synthesis of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (commonly referred to as N-nicotinoyl-phenylglycine). By leveraging a modified aqueous Schotten-Baumann acylation, this methodology bypasses the need for expensive peptide coupling reagents and anhydrous conditions, providing a highly efficient route to the target compound.
Mechanistic Rationale and Reaction Design
The synthesis of N-nicotinoyl-phenylglycine is achieved via the Schotten-Baumann reaction, a classical and highly effective method for the N-acylation of amines using acid chlorides in an aqueous alkaline environment[1].
Causality in Experimental Design:
pH Modulation: Unmodified phenylglycine exists as a zwitterion in neutral aqueous solutions, rendering the α-amino group protonated and non-nucleophilic. The introduction of sodium hydroxide (NaOH) deprotonates the ammonium moiety (pKa ~9.1), activating it for nucleophilic attack on the electrophilic carbonyl of nicotinoyl chloride.
Stoichiometric Compensation: Nicotinoyl chloride is highly moisture-sensitive and is commercially supplied as a hydrochloride salt. Consequently, the reaction generates two equivalents of hydrochloric acid (one from the salt, one from the substitution mechanism). The protocol must dynamically or preemptively supply sufficient base to prevent the pH from dropping, which would prematurely halt the reaction by re-protonating the amine.
Thermal Control: The reaction is highly exothermic. Maintaining the system at 0–5 °C is critical not only to control the exotherm but to suppress the competing hydrolysis of nicotinoyl chloride into unreactive nicotinic acid.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a 50 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
DL-Phenylglycine
151.16
1.0
7.56 g
Nucleophile / Substrate
Nicotinoyl chloride HCl
178.02
1.2
10.68 g
Acylating Agent
Sodium Hydroxide (NaOH)
40.00
3.5
7.00 g
Base / Acid Scavenger
Deionized Water
18.02
-
100 mL
Solvent
Conc. Hydrochloric Acid
36.46
-
As needed
Precipitation Agent
Note: A 3.5x molar excess of NaOH is utilized to account for the substrate deprotonation (1 eq), the HCl salt of the reagent (1.2 eq), the reaction byproduct (1.2 eq), and a slight excess to maintain alkalinity.
Synthesis Workflow
Workflow for the Schotten-Baumann synthesis of N-nicotinoyl-phenylglycine.
Step-by-Step Experimental Protocol
Phase 1: Preparation and Dissolution
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.
Dissolve 7.00 g of NaOH (175 mmol) in 100 mL of deionized water within the flask.
Cool the alkaline solution to 0–5 °C using an ice-water bath.
Add 7.56 g of DL-Phenylglycine (50 mmol) to the stirring solution. Stir until complete dissolution is achieved, yielding a clear, colorless solution of sodium phenylglycinate.
Phase 2: Biphasic Acylation
5. Weigh 10.68 g of Nicotinoyl chloride hydrochloride (60 mmol) in a dry environment. Self-Validation Check: The solid should be free-flowing; clumping indicates premature hydrolysis.
6. Add the solid Nicotinoyl chloride hydrochloride to the reaction mixture in small portions over 30 minutes.
7. Critical Step: Monitor the internal temperature continuously. The rate of addition must be gated to ensure the internal temperature does not exceed 10 °C.
8. Periodically check the pH of the reaction mixture using indicator paper. It must remain strongly alkaline (pH > 9) throughout the addition. If the pH drops, add 2M NaOH dropwise to correct it.
Phase 3: Maturation and Monitoring
9. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C).
10. Stir vigorously for 2 hours.
11. Self-Validation: Withdraw a 50 µL aliquot, quench with 100 µL of 1M HCl, extract with ethyl acetate, and analyze via TLC (DCM:MeOH 9:1) or LC-MS to confirm the disappearance of the phenylglycine starting material.
Phase 4: Workup and Isolation
12. Transfer the aqueous reaction mixture to a beaker and cool it back to 0–5 °C.
13. Begin dropwise addition of concentrated Hydrochloric Acid (approx. 37%) under rapid stirring.
14. Monitor the pH meticulously using a calibrated pH meter. The target product is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid). Precipitation of the zwitterionic/neutral species will maximize at its isoelectric point, typically between pH 3.0 and 3.5.
15. As the pH approaches 4.0, a dense white precipitate of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid will begin to crash out of solution.
16. Continue stirring the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization.
Phase 5: Purification
17. Isolate the crude product via vacuum filtration using a Büchner funnel.
18. Wash the filter cake with three 20 mL portions of ice-cold deionized water to remove residual NaCl and unreacted nicotinic acid.
19. Dry the crude solid under high vacuum at 45 °C overnight.
20. For analytical purity, recrystallize the solid from a minimal volume of boiling ethanol, adding water dropwise until turbidity appears, then allow it to cool slowly to room temperature.
References
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved April 7, 2026, from [Link]]
Wikipedia Contributors. (n.d.). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. Retrieved April 7, 2026, from [Link]2]
Der Pharma Chemica. (n.d.). Aqueous N-acylation Schotten-Baumann method. Scholars Research Library. Retrieved April 7, 2026, from [Link]1]
Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. Retrieved April 7, 2026, from [Link]]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Analyte Profiling & Analytical Challenges
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as N-nicotinoylphenylglycine) is a structurally complex amino acid derivative. From a chromatographic perspective, its structure presents several distinct challenges:
Amphoteric/Zwitterionic Nature: The molecule contains a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid group (pKa ~2.2).
Hydrophobic Domains: The phenyl ring and the pyridine ring provide significant hydrophobicity.
Secondary Interactions: The basic pyridine moiety is highly prone to electrostatic interactions with residual silanols on silica-based stationary phases, which classically results in severe peak tailing[1].
Because of these ionizable groups, the molecule exhibits pH-dependent charge states. Unoptimized methods will inevitably lead to poor retention, split peaks, or irreproducible retention times.
Caption: pH-dependent ionization states of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid.
Scientific Rationale: The Causality of Experimental Choices
As an Application Scientist, method development is not trial-and-error; it is the strategic manipulation of physicochemical properties.
1. Mobile Phase pH & Buffer Selection:
The golden rule of HPLC method development for ionizable compounds is to operate at a pH at least 2 units away from the analyte's pKa. Operating near the pKa results in the coexistence of ionized and non-ionized species, leading to peak shoulders. We select a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the carboxylic acid is fully protonated (neutral), and the pyridine ring is fully protonated (cationic).
2. Ion-Pairing & Silanol Suppression:
Pyridine derivatives frequently exhibit severe peak tailing due to secondary electrostatic interactions between the positively charged nitrogen and negatively charged residual silanols on the silica matrix[1]. TFA acts as a volatile ion-pairing reagent, masking the positive charge of the pyridine ring and enhancing hydrophobic retention.
3. Stationary Phase Selection:
To further suppress silanol activity, a densely end-capped, high-purity C18 column is mandatory[2]. End-capping replaces unreacted silanols with short alkyl chains (e.g., trimethylsilyl groups), preventing the basic pyridine moiety from interacting with the silica backbone and ensuring sharp, symmetrical peaks.
Caption: Logical workflow for HPLC method development of zwitterionic compounds.
Experimental Protocol: Step-by-Step Methodology
Reagents & Materials
Analyte: Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid reference standard (>99% purity).
Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization of the hydrophobic domains), sonicate for 5 minutes, and bring to volume with Mobile Phase A.
Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (95% A / 5% B) to prevent solvent-mismatch peak distortion during injection.
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability: The Self-Validating Mechanism
A protocol must prove its own reliability before analyzing unknown samples. The following System Suitability Testing (SST) criteria act as a self-validating gatekeeper. Do not proceed with sample analysis if these criteria are not met.
Inject the Working Standard (100 µg/mL) five times consecutively.
Retention Time Precision: %RSD must be ≤ 1.0% . (Failure indicates pump cavitation or incomplete column equilibration).
Peak Area Precision: %RSD must be ≤ 2.0% . (Failure indicates autosampler malfunction or sample degradation).
Tailing Factor (
Tf
): Must be ≤ 1.5 . (Failure indicates secondary silanol interactions; verify TFA concentration or replace the column).
Theoretical Plates (
N
): Must be ≥ 5,000 . (Failure indicates column voiding or dead volume in the fluidic path).
Method Validation Framework (ICH Q2(R2))
To ensure regulatory compliance and scientific integrity, the developed method must be validated according to the updated ICH Q2(R2) guidelines[3], which emphasize a lifecycle approach to analytical procedure development[4].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Guide and Standard Operating Protocol (SOP).
Executive Summary
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS: 143428-31-3)[1], commonly referred to as N-nicotinoyl-phenylglycine, is a highly specialized non-natural amino acid derivative used as an N-terminal capping agent in peptidomimetic drug discovery. While it introduces critical pharmacophoric elements—namely a pyridine ring for metal chelation or hydrogen bonding, and a phenylglycine core for conformational restriction—its incorporation via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The molecule is highly susceptible to base-catalyzed epimerization[2]. This application note provides a mechanistic breakdown of the racemization trap and delivers a self-validating, field-proven protocol for its stereopure incorporation.
Structural Significance & Application Scope
In rational drug design, capping a peptide sequence with Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid serves multiple purposes:
Pharmacokinetic (PK) Modulation: The basic nitrogen of the pyridin-3-ylcarbonyl (nicotinoyl) group improves aqueous solubility and alters the isoelectric point of the peptide.
Conformational Rigidity: The steric bulk of the phenylglycine (Phg) side chain restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, stabilizing bioactive conformations.
Target Engagement: The pyridine moiety frequently acts as a hydrogen bond acceptor or a metal-chelating pharmacophore in metalloenzyme inhibitors.
Because the
α
-amino group of the phenylglycine core is already acylated by the nicotinoyl group, this building block lacks an Fmoc or Boc protecting group. Consequently, it is exclusively utilized in the final coupling step of SPPS to cap the N-terminus of the growing peptide chain.
Mechanistic Causality: The Epimerization Trap
The primary challenge in coupling N-nicotinoyl-phenylglycine is the severe risk of racemization (epimerization) at the
α
-carbon[3]. As a Senior Application Scientist, it is critical to understand why this specific molecule represents a "perfect storm" for stereochemical degradation:
Aromatic Stabilization of the Carbanion: The
α
-proton of phenylglycine is highly acidic. If abstracted by a base, the resulting carbanion is strongly stabilized by resonance delocalization into the adjacent phenyl ring[2].
The N-Acyl Oxazolone Pathway: Unlike standard Fmoc-protected amino acids (where the urethane protecting group suppresses oxazolone formation), this building block possesses an N-acyl (nicotinoyl) group. Upon activation of the carboxylic acid, the nucleophilic oxygen of the nicotinoyl carbonyl rapidly attacks the activated carbonyl, forming an oxazolone (azlactone) intermediate. This planar intermediate loses all stereochemical memory, leading to a racemic mixture upon nucleophilic attack by the resin-bound amine[2].
Fig 1: Base-catalyzed oxazolone formation leading to epimerization of N-acyl-phenylglycine.
Optimization of Coupling Parameters
To suppress both direct enolization and oxazolone formation, the choice of coupling reagent and base is paramount. Research demonstrates that the base-catalyzed coupling step is the critical point of failure for phenylglycine derivatives[4].
Standard SPPS bases like N,N-Diisopropylethylamine (DIPEA) (
pKa
10.1) are too strong and lead to >30% epimerization. To maintain stereochemical integrity, one must use weaker bases with enhanced steric shielding, such as 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP) , paired with highly efficient coupling reagents like COMU or DEPBT [3],[4].
Table 1: Impact of Coupling Conditions on Phg Epimerization
Coupling Reagent
Base
Base
pKa
Epimerization Extent (%)
Scientific Recommendation
HATU
DIPEA
10.1
> 30.0%
Not Recommended : Rapid oxazolone formation.
HBTU
NMM
7.38
~ 15.0%
Poor : Insufficient steric shielding by NMM.
COMU
TMP
7.43
< 2.0%
Highly Recommended : Fast kinetics, high steric bulk.
Data synthesized from established stereochemical stability studies on Fmoc-Phg derivatives[3],[4].
Self-Validating Experimental Protocol
This protocol describes the N-terminal capping of a resin-bound peptide. It is designed as a self-validating system: in-process colorimetric tests ensure chemical conversion, while post-cleavage chromatography validates stereochemical preservation.
Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes at room temperature.
Treat the resin with 20% Piperidine in DMF (v/v) for 2 × 10 minutes to remove the terminal Fmoc group[3].
Wash the resin thoroughly: DMF (5 × 1 min) and DCM (3 × 1 min).
Validation Check 1: Perform a Kaiser (Ninhydrin) test. A deep blue color confirms the presence of free primary amines.
Step 2: Pre-Activation (Time-Critical)
In a clean vial, dissolve Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (3.0 eq) and COMU (3.0 eq) in a minimum volume of DMF.
Add TMP (6.0 eq) to the solution.
Causality Note: Allow pre-activation for no more than 2 minutes . Prolonged pre-activation of N-acyl amino acids increases the accumulation of the racemization-prone oxazolone intermediate.
Step 3: Coupling
Add the activated mixture to the resin.
Agitate gently for 60 minutes at room temperature.
Drain the reaction mixture and wash the resin: DMF (5 × 1 min) followed by DCM (5 × 1 min).
Validation Check 2: Perform a second Kaiser test. A yellow/colorless result confirms complete amide bond formation. If slightly blue, repeat Steps 2-3.
Step 4: Cleavage & Global Deprotection
Treat the dried resin with the cleavage cocktail (TFA/TIS/
H2O
, 95:2.5:2.5) for 2 hours at room temperature[5].
Filter the resin and collect the flow-through.
Concentrate the filtrate under a gentle stream of nitrogen to ~10% of its original volume[5].
Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether[5]. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the pellet.
Fig 2: Optimized SPPS workflow for N-terminal capping with Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid.
Quality Control & Analytical Validation
To validate the stereochemical integrity of the final product, standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized.
Mechanism of Separation: Because the epimerization of the N-terminal Phg residue creates a diastereomer (D-Phg-peptide vs. L-Phg-peptide) rather than an enantiomer, the two forms possess different physicochemical properties and will resolve on a standard C18 analytical column.
Validation Metric: Integrate the Area Under the Curve (AUC) for the main product peak and the closely eluting diastereomeric peak. A successful synthesis utilizing the COMU/TMP protocol should yield a diastereomeric excess (d.e.) of >98%[4].
References
Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. URL:[Link]
Application Note: Advanced Crystallization Techniques for the Isolation of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
Executive Summary The isolation and purification of amphoteric pharmaceutical intermediates require precise thermodynamic and kinetic control. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS: 143428-31-3) is a struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isolation and purification of amphoteric pharmaceutical intermediates require precise thermodynamic and kinetic control. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS: 143428-31-3) is a structurally complex molecule featuring both an acidic carboxylic moiety and a basic pyridine ring[1]. This dual functionality imparts zwitterionic properties, making traditional single-solvent cooling crystallization highly inefficient.
This application note provides a comprehensive, field-proven guide to isolating this compound. By leveraging pH-shift reactive crystallization and anti-solvent cooling techniques, scientists can manipulate the compound's retrograde solubility profile to achieve >99% purity and optimal particle size distribution (PSD).
Physicochemical Profiling & Mechanistic Rationale
Understanding the molecular architecture is the first step in designing a robust crystallization process. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid contains:
A Carboxylic Acid Group: pKa
≈
2.2
A Pyridine Nitrogen: pKa
≈
5.2
The Causality of pH-Dependent Solubility:
Because the molecule exists as a zwitterion in aqueous media, its solubility is fundamentally dictated by the pH of the system[2]. At a low pH (< 2.0), the pyridine nitrogen is protonated, forming a highly soluble hydrochloride salt. At a high pH (> 7.0), the carboxylic acid is deprotonated, forming a highly soluble sodium salt. However, as the pH approaches the isoelectric point (pI
≈
3.7), the molecule achieves a net-zero charge. The lack of ionic solvation forces causes a dramatic drop in solubility, driving supersaturation and subsequent nucleation[2].
To maximize yield, we utilize a mixed-solvent system (Water/Ethanol). The addition of ethanol lowers the dielectric constant of the medium, which further depresses the baseline solubility of the neutral zwitterion at its isoelectric point.
Fig 1: pH-shift reactive crystallization workflow for amphoteric API isolation.
Experimental Protocols
Protocol A: pH-Shift Reactive Crystallization (Isoelectric Point Targeting)
This protocol is designed for the primary isolation of the compound from a crude reaction mixture.
Step-by-Step Methodology:
Suspension: Suspend 100 g of crude Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid in 800 mL of a Water/Ethanol (80:20 v/v) mixture at 20°C.
Acidification (Dissolution): Slowly add 1M HCl under continuous agitation (250 RPM) until the pH reaches 1.5.
Causality: This protonates the pyridine ring, converting the suspension into a fully dissolved homogeneous solution.
Self-Validation Checkpoint: The solution must become entirely transparent. If turbidity persists after 15 minutes at pH 1.5, non-basic impurities are present. Proceed to Step 3; otherwise, skip to Step 4.
Polish Filtration: Pass the solution through a 0.45 µm PTFE filter to remove insoluble organic impurities and particulate matter.
Reactive Nucleation: Using an automated dosing pump, introduce 1M NaOH at a strict feed rate of 2.0 mL/min until the pH reaches 3.7.
Causality: Slow dosing prevents localized spikes in pH, which would cause the supersaturation level to exceed the Metastable Zone Width (MSZW), leading to "oiling out" (liquid-liquid phase separation) or amorphous precipitation[3].
Aging & Growth: Once pH 3.7 is achieved, hold the slurry at 20°C for 2 hours under gentle agitation (150 RPM).
Self-Validation Checkpoint: Monitor the slurry microscopically. The presence of well-defined, birefringent crystals confirms successful nucleation. If amorphous aggregates are seen, the system requires heating to 40°C and a slower cooling/aging profile.
Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) Water/Ethanol (80:20 v/v) to displace mother liquor without dissolving the product. Dry under vacuum at 45°C for 12 hours.
If the pH-shift yields a metastable polymorph or if higher purity is required, a secondary crystallization in organic solvents is employed[3].
Step-by-Step Methodology:
Dissolution: Dissolve 50 g of the intermediate in 250 mL of Dimethyl Sulfoxide (DMSO) at 65°C.
Anti-Solvent Addition: Slowly add 500 mL of Ethyl Acetate (anti-solvent) over 45 minutes while maintaining the temperature at 65°C.
Seeding (Optional but Recommended): Introduce 0.5 g of pure seed crystals to bypass primary nucleation energy barriers and dictate the polymorphic outcome.
Controlled Cooling: Program the crystallizer to cool from 65°C to 5°C at a linear ramp rate of 0.5°C/min.
Causality: A slow cooling ramp keeps the supersaturation constant and low, favoring crystal growth over secondary nucleation, resulting in larger, easily filterable crystals[3].
Isolation: Filter, wash with cold Ethyl Acetate, and dry under vacuum at 50°C.
Process Analytical Technology (PAT) Integration
To transition from trial-and-error to a deterministic process, the integration of Process Analytical Technology (PAT) is highly recommended for scaling up Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid[4].
By deploying in-situ FTIR (Fourier Transform Infrared Spectroscopy), scientists can continuously monitor the solute concentration in the liquid phase, effectively mapping the supersaturation curve in real-time[3]. Simultaneously, FBRM (Focused Beam Reflectance Measurement) tracks the chord length distribution, providing immediate feedback on nucleation events, crystal growth rates, and potential agglomeration[3][4].
Fig 2: PAT feedback loop utilizing FTIR and FBRM for automated process control.
Quantitative Data & Process Metrics
The following tables summarize the expected physicochemical behavior and process outcomes based on the protocols described above.
Table 1: Solubility Profile of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (20°C)
Solvent System
pH
Dominant Species
Solubility (mg/mL)
Water
1.5
Cationic (Protonated Pyridine)
> 150.0
Water
3.7
Zwitterionic (Neutral)
8.5
Water / EtOH (80:20)
3.7
Zwitterionic (Neutral)
< 1.2
Water
8.0
Anionic (Deprotonated Carboxyl)
> 120.0
Table 2: Comparison of Crystallization Techniques (Critical Quality Attributes)
Metric
Protocol A (pH-Shift)
Protocol B (Anti-Solvent/Cooling)
Primary Goal
Bulk isolation & yield
Polymorph control & purity
Yield (%)
92 - 95%
85 - 88%
Purity (HPLC)
> 98.5%
> 99.9%
Mean Particle Size (D50)
25 - 40 µm
75 - 100 µm
Process Time
4 - 5 hours
8 - 10 hours
References
Crystallisation in pharmaceutical processes | BIA. bia.si. 2
Application Note: Preparation and Validation of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid Stock Solutions for Cell Culture
Audience: Researchers, assay development scientists, and pharmacologists. Objective: To establish a highly reproducible, self-validating protocol for solubilizing and diluting Phenyl[(pyridin-3-ylcarbonyl)amino]acetic ac...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, assay development scientists, and pharmacologists.
Objective: To establish a highly reproducible, self-validating protocol for solubilizing and diluting Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid for in vitro cell culture assays, ensuring chemical stability and preventing solvent-induced cytotoxicity.
Introduction & Physicochemical Profiling
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS: 143428-31-3), frequently referred to as 2-(nicotinamido)-2-phenylacetic acid, is a chiral nicotinamide derivative utilized as a pharmacological probe and structural building block in medicinal chemistry. Structurally, it features a pyridine-3-carbonyl (nicotinoyl) moiety conjugated to a phenylglycine backbone.
Understanding its structural analogs, such as nicotinuric acid (N-nicotinoylglycine)[1], provides insight into its behavior in solution. The molecule possesses a basic pyridine nitrogen, an amide linkage, and an acidic carboxylic acid. However, the addition of the bulky, lipophilic phenyl ring significantly reduces its aqueous solubility compared to simpler nicotinoyl derivatives.
Solvent Selection Causality
For highly reproducible biological assays, lipophilic compounds must be prepared as concentrated master stocks in an organic solvent before aqueous dilution. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[2].
The Causality: DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the stock vial is repeatedly exposed to ambient humidity, atmospheric water uptake will rapidly lower the solvent's solubilizing capacity. This induces micro-precipitation—often invisible to the naked eye—which artificially lowers the effective concentration of the probe, leading to inaccurate IC50 values, false negatives, and irreproducible structure-activity relationships (SAR)[2].
Self-Validating System: Never assume the theoretical concentration matches the actual concentration of your stock. Before applying the compound to critical cell assays, validate the master stock concentration using UV-Vis spectroscopy (the pyridine ring absorbs strongly at ~260–265 nm) or LC-MS against a known standard curve.
Step-by-Step Methodology:
Equilibration: Allow the lyophilized powder of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, degrading the compound and altering its precise mass.
Weighing: Accurately weigh 12.81 mg of the compound into a sterile, amber microcentrifuge tube. (Amber tubes protect the light-sensitive pyridine-carbonyl linkage from UV degradation).
Solubilization: Add exactly 1.0 mL of sterile, Anhydrous DMSO.
Agitation: Vortex the solution for 60 seconds. If dissolution is incomplete, sonicate the tube in a room-temperature water bath for 5–10 minutes. Do not heat the solution, as thermal stress can degrade the amide bond.
Aliquoting (Critical Step): Divide the 1.0 mL stock into ten 100 µL aliquots. Causality: Repeated freeze-thaw cycles of DMSO stocks lead to compound precipitation and degradation[2]. Single-use aliquots ensure absolute consistency across biological replicates.
Storage: Store aliquots at -20°C or -80°C in a sealed container with desiccant.
Protocol: Aqueous Working Solution & Media Formulation
When introducing DMSO-solubilized compounds into cell culture, the "solvent effect" is the primary source of experimental artifacts. Extensive toxicological profiling has demonstrated that DMSO is not biologically inert; concentrations as low as 2–4% induce caspase-3 independent neuronal cell death via apoptosis-inducing factor (AIF) translocation, and concentrations >1% trigger measurable cytotoxicity and metabolic shifts[3].
The Causality: To prevent DMSO from masking or artificially enhancing the pharmacological effect of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, the final DMSO concentration in the cell culture media must be strictly maintained at ≤ 0.1% (v/v) . Furthermore, all treatment doses and the vehicle control must contain the exact same percentage of DMSO.
Step-by-Step Dilution Methodology:
Thaw a single 100 µL aliquot of the 50 mM Master Stock at room temperature.
Create intermediate DMSO stocks (e.g., 10 mM, 1 mM) via serial dilution in DMSO, not in aqueous buffer. Causality: Serial dilution in aqueous buffers causes localized precipitation at the solvent interface[2].
Perform a 1:1000 dilution of the appropriate intermediate stock directly into pre-warmed (37°C) complete cell culture media immediately before treating the cells.
Table 2: Serial Dilution Matrix (Constant 0.1% Final DMSO)
Target Assay Conc.
Intermediate Stock Conc. (in DMSO)
Vol. of Intermediate Stock
Vol. of Cell Culture Media
Final DMSO %
50 µM
50 mM (Master)
1.0 µL
999 µL
0.1%
10 µM
10 mM (Diluted in DMSO)
1.0 µL
999 µL
0.1%
1 µM
1 mM (Diluted in DMSO)
1.0 µL
999 µL
0.1%
Vehicle Control
Pure Anhydrous DMSO
1.0 µL
999 µL
0.1%
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the preparation and validation process, emphasizing the critical checkpoints required to maintain compound integrity.
Caption: Workflow for the preparation, validation, and dilution of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid.
References
PubChem. Nicotinuric Acid | C8H8N2O3 | CID 68499. National Center for Biotechnology Information. Available at: [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]
Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. Available at:[Link]
Improving reaction yield in Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical and physical challenges associated with synthesizing P...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical and physical challenges associated with synthesizing Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as N-nicotinoyl phenylglycine).
This molecule presents two distinct synthetic challenges:
High Racemization Risk: The phenylglycine moiety is notoriously prone to epimerization during carboxylate activation due to the electron-withdrawing nature of the phenyl ring, which stabilizes the azlactone (oxazolone) intermediate.
Zwitterionic Isolation: The final product contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~2.0), making standard aqueous workups highly detrimental to your final yield.
Below, you will find mechanistic insights, a validated experimental protocol, and a quantitative breakdown of coupling strategies to optimize your reaction yield.
Reaction Pathway & Mechanistic Pitfalls
To understand where yield is lost, we must visualize the activation pathway. The diagram below illustrates the optimized route using an ester-protected phenylglycine, alongside the parasitic azlactone pathway that leads to racemization.
Q: I am trying to couple nicotinic acid directly to unprotected phenylglycine, but my yields are consistently below 20%. Why?A: Direct coupling fails because unprotected phenylglycine exists as a zwitterion. It has exceptionally poor solubility in standard coupling solvents (DMF, DCM, THF). Furthermore, the free carboxylate competes with the amine for the activated nicotinic acid, leading to complex oligomeric mixtures.
Solution: You must use a C-terminal protected derivative, such as phenylglycine tert-butyl ester (PG-OtBu). This ensures the amine is the only available nucleophile and renders the starting material highly soluble in organic solvents.
Q: Why does my yield plummet and my product racemize when I use DMAP as a catalyst with EDC?A: While DMAP is a powerful nucleophilic catalyst, its use in phenylglycine amide couplings is highly discouraged. DMAP strongly promotes the formation of the highly reactive azlactone (oxazolone) intermediate from the initial O-acylisourea[1]. Because the phenyl ring of phenylglycine stabilizes the enolate of this azlactone, the stereocenter rapidly epimerizes. Additionally, in the absence of a strong amine nucleophile, DMAP can drive the formation of symmetric anhydrides or dead-end N-acylureas[2]. Replace DMAP with HOBt to form a stable OBt-ester that resists azlactone formation[3].
Q: I am losing my product during the aqueous workup. How do I isolate it?A: The final target, Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, is amphoteric. During standard acid/base liquid-liquid extraction, the compound will ionize and partition entirely into the aqueous layer.
Solution: By utilizing the two-step PG-OtBu method described below, you perform the aqueous workup before the zwitterion is unmasked. The protected intermediate is highly organic-soluble, allowing you to wash away EDC urea byproducts with water[3]. After TFA deprotection, the final zwitterionic product is isolated via simple evaporation and trituration, entirely bypassing the aqueous workup.
Q: Is HATU better than EDC/HOBt for this specific coupling?A: HATU is significantly faster and highly efficient[3]. However, because the resulting OAt-active ester is so reactive, it must be used with extreme caution when coupling racemization-prone substrates like phenylglycine. If you use HATU, you must strictly use a weaker, less nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA, and maintain the reaction at 0 °C. For routine synthesis where absolute enantiomeric fidelity is required, EDC/HOBt remains the safer choice[1].
Quantitative Reagent Comparison
To guide your reagent selection, the following table summarizes the performance of various coupling systems specifically for nicotinoyl-phenylglycine derivatives based on field data.
Coupling System
Base
Solvent
Epimerization Risk
Typical Yield
Workup Compatibility
EDC / HOBt
NMM
DMF
Low
85 - 92%
Excellent (Urea is water-soluble)
HATU
DIPEA
DMF
High
70 - 85%
Moderate (TMU byproduct can be stubborn)
EDC / DMAP
TEA
DCM
Very High
< 40%
Poor (N-acylurea formation)
Nicotinoyl Chloride
TEA
THF
High
50 - 60%
Moderate (Harsh conditions)
Self-Validating Experimental Protocol
This protocol utilizes the EDC/HOBt coupling strategy with a tert-butyl protected phenylglycine to ensure high yield, zero racemization, and a simplified isolation of the final zwitterion.
Step 1: Amide Coupling (Activation & Conjugation)
Activation: Dissolve Nicotinic acid (1.0 eq, 10 mmol) and HOBt (1.1 eq, 11 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add EDC·HCl (1.2 eq, 12 mmol) in one portion.
Self-Validation Checkpoint: Over 15–30 minutes, the cloudy suspension will transition into a clear solution. This visual cue confirms the successful formation of the soluble OBt-active ester[3].
Coupling: Add Phenylglycine tert-butyl ester hydrochloride (1.0 eq, 10 mmol) to the mixture, followed by the dropwise addition of N-methylmorpholine (NMM) (2.5 eq, 25 mmol).
Causality Note: NMM is chosen over DIPEA because its lower basicity prevents the deprotonation of the alpha-carbon, shutting down the azlactone racemization pathway.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
Step 2: Intermediate Workup
Dilute the reaction mixture with Ethyl Acetate (100 mL).
5% aqueous Citric Acid (2 × 50 mL) — Removes NMM and trace basic impurities without extracting the protected product.
Brine (1 × 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate as a viscous oil or foam.
Step 3: Deprotection & Zwitterion Isolation
Cleavage: Dissolve the protected intermediate in Dichloromethane (DCM, 20 mL). Add Trifluoroacetic acid (TFA, 5 mL) dropwise at room temperature. Stir for 2–3 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The high-Rf ester spot will disappear, replaced by a baseline spot (the highly polar zwitterion).
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
Trituration: Add cold diethyl ether (30 mL) to the resulting residue and vigorously scratch the flask with a glass rod. The target Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid will precipitate as a white, free-flowing solid. Filter and dry under high vacuum.
References
Benchchem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
NIH PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Resolving solubility issues with Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing difficulties solubilizing Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as N-ni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing difficulties solubilizing Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as N-nicotinoylphenylglycine) in Dimethyl Sulfoxide (DMSO).
Below, we provide a mechanistic root-cause analysis, step-by-step self-validating protocols, and a troubleshooting FAQ to help you achieve a homogenous solution for your downstream assays.
Mechanistic Root Cause Analysis: Why is this compound insoluble in DMSO?
DMSO is a powerful polar aprotic solvent that is completely miscible with water and typically excellent at solvating a wide range of pharmaceutical intermediates[1]. If Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is behaving like "brick dust" and resisting dissolution, the issue lies in its solid-state chemistry.
This molecule contains three critical functional groups:
A Pyridine Ring: A hydrogen bond acceptor and weak base.
A Carboxylic Acid: A hydrogen bond donor and weak acid.
An Amide Bond: An additional hydrogen bonding network participant.
In the solid state, the carboxylic acid and pyridine groups engage in highly stable intermolecular hydrogen bonding, forming supramolecular synthons[2]. Depending on the specific crystal packing and the local pKa differential between the acid and the basic pyridine nitrogen, the compound can undergo proton transfer to form a zwitterionic crystal lattice [3]. This creates a massive thermodynamic barrier (crystal lattice energy) that even the strong solvating power of pure DMSO struggles to overcome.
To dissolve the compound, our protocols focus on kinetic disruption (heat/sonication) and pH-mediated lattice disruption (breaking the zwitterion).
Quantitative Data & Intervention Strategies
Intervention Strategy
Mechanistic Action
Recommended Condition
Sonication & Heating
Overcomes kinetic energy barriers; provides mechanical agitation to break down crystalline aggregates[4].
37–40°C for 10–15 minutes.
Trace Acid (TFA)
Protonates the pyridine nitrogen and suppresses carboxylic acid ionization, destroying the zwitterionic lattice[3].
0.1% v/v TFA in anhydrous DMSO.
Trace Base (TEA)
Deprotonates the carboxylic acid, converting the compound into a highly soluble triethylammonium salt.
0.1% v/v TEA in anhydrous DMSO.
Co-Solvent Addition
Modifies bulk solvent polarity and provides alternative hydrogen-bonding partners to stabilize the dissolved monomer[4].
10–30% v/v PEG 400 or Ethanol.
Troubleshooting Workflow
Troubleshooting workflow for resolving DMSO solubility issues of zwitterionic compounds.
Experimental Protocols
These protocols are designed as self-validating systems. The transition of the sample from a turbid suspension to an optically clear solution serves as immediate confirmation that the thermodynamic barrier of the crystal lattice has been breached.
Protocol 1: Kinetic & Thermodynamic Disruption
Preparation: Weigh the desired amount of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid into a clean, dry glass vial.
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO (water contamination significantly reduces the solubility of hydrophobic compounds)[4].
Agitation: Vortex vigorously for 60 seconds.
Sonication: Place the vial in a sonicator bath for 10 minutes. The mechanical cavitation helps break down macroscopic aggregates[4].
Heating: If particulates remain, transfer the vial to a heating block set to 37–40°C for 15 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the amide bond.
Validation: Hold the vial against a light source. If the solution is completely transparent with no floating particulates, the dissolution is successful. If it remains cloudy, proceed to Protocol 2.
Protocol 2: pH-Mediated Lattice Disruption (The "Trace Acid/Base" Method)
Use this protocol if the compound is locked in a highly stable zwitterionic crystal lattice.
Acidic Disruption: To your cloudy DMSO suspension, add Trifluoroacetic acid (TFA) to a final concentration of 0.1% v/v. Vortex for 2 minutes. The TFA protonates the pyridine ring, breaking the intermolecular hydrogen bonds[3].
Basic Disruption (Alternative): If your downstream assay is sensitive to acid, instead add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to a final concentration of 0.1% v/v. This deprotonates the carboxylic acid, forming a highly soluble organic salt.
Validation: The suspension should rapidly clarify into a transparent solution.
Protocol 3: Co-Solvent Systems
If pH adjustment is incompatible with your biological assay, a co-solvent can modify the polarity of the system[4].
Preparation: Prepare a solvent mixture of 80% anhydrous DMSO and 20% PEG 400 (v/v).
Dissolution: Add the solvent mixture to the powdered compound and vortex for 2 minutes.
Equilibration: Rotate the sample at room temperature for 2 hours to allow the co-solvent to fully penetrate and solvate the crystal lattice.
Frequently Asked Questions (FAQs)
Q1: My compound dissolved perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. Why?A1: This is a phenomenon known as "solvent shift" precipitation. While DMSO is completely miscible with water[1], your compound likely has negligible aqueous solubility. When the DMSO stock is introduced to water, the bulk solvent properties change instantaneously, forcing the hydrophobic/zwitterionic compound out of solution. Solution: Optimize your dilution protocol by pre-spiking the aqueous buffer with a small amount of DMSO, or perform a gradual serial dilution rather than a direct spike[4].
Q2: Will adding trace TFA or TEA to my DMSO stock affect my cell-based assays?A2: It can. Trace acids or bases will alter the pH of unbuffered assay media and may cause cytotoxicity. To mitigate this, ensure the final concentration of DMSO (and thus the trace additive) in your cell culture media is kept below 0.5%. Always perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cell line[4].
Q3: Are there alternatives to DMSO if these methods fail?A3: Yes. If the compound's hydrogen-bonding network is entirely resistant to DMSO, you may explore non-aqueous, zwitterionic ionic liquids (ZILs), which possess different hydrogen bond acidity and basicity profiles and have shown success in dissolving compounds that are insoluble in both water and DMSO[5].
References
Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. PharmTech. Available at: [Link]
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. NIH / Nature Communications. Available at: [Link]
Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? A case study of nine complexes. ResearchGate. Available at: [Link]
Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. ACS Crystal Growth & Design. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid Purification
Executive Overview
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as Nicotinoyl-phenylglycine) presents unique purification challenges for drug development professionals. The presence of the phenylglycine (Phg) moiety introduces a severe risk of base-catalyzed racemization (epimerization), while the nicotinoyl group renders the entire molecule amphoteric [1]. This guide provides field-proven troubleshooting strategies to minimize byproducts, preserve stereochemical integrity, and maximize yield.
Quantitative Byproduct Profiling
To effectively troubleshoot, one must first categorize the byproducts and understand their mechanistic origins.
Table 1: Common Purification Byproducts and Root Causes
Byproduct Category
Chemical Species
Primary Cause during Synthesis/Purification
Epimers
D-Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
Base-catalyzed alpha-proton abstraction during coupling or high-pH purification [2].
Hydrolysis Products
Nicotinic Acid, Phenylglycine
Cleavage of the amide bond due to harsh acidic/basic conditions or prolonged heating.
Coupling Adducts
Diisopropylurea (DIU), Unreacted Esters
Incomplete removal of coupling reagents (e.g., DIC/HOBt) during organic washing phases.
Salts
Pyridinium trifluoroacetate
Use of TFA in RP-HPLC without subsequent neutralization or ion-exchange desalting [3].
Table 2: Impact of Coupling Reagents on Phenylglycine Epimerization
(Data adapted from standard solid-phase synthesis optimization)
Coupling Reagent / Base
Epimerization Rate (%)
Recommendation for Phg Derivatives
HBTU / DIEA
15 - 25%
Not Recommended (High Racemization)
HATU / DIEA
10 - 15%
Use with caution
DEPBT / TMP
< 2%
Highly Recommended [1]
COMU / TMP
< 2%
Highly Recommended [1]
Workflow Visualization
Fig 1: Decision matrix for troubleshooting Nicotinoyl-phenylglycine purification based on byproduct profile.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a high degree of epimerization (D-enantiomer contamination) in my final purified product, even when starting with enantiopure L-phenylglycine?A1: Phenylglycine is notoriously prone to racemization. The electron-withdrawing phenyl ring directly adjacent to the alpha-carbon highly stabilizes the carbanion intermediate formed upon proton abstraction [2]. If your purification involves basic conditions (e.g., using ammonium hydroxide in HPLC or basic liquid-liquid extraction), you are actively promoting this epimerization.
Mechanistic Causality: The base abstracts the alpha-proton, creating a planar enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture.
Solution: Maintain the pH below 7.5 throughout all purification steps. Use mildly acidic volatile buffers (like 0.1% Formic Acid) for RP-HPLC.
Fig 2: Base-catalyzed racemization pathway of phenylglycine derivatives.
Q2: How can I efficiently separate unreacted nicotinic acid and phenylglycine without relying on low-throughput preparative HPLC?A2: Utilize Isoelectric Crystallization . Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is an ampholyte. The pyridine nitrogen is weakly basic, and the carboxylic acid is acidic. By adjusting the aqueous solution to the exact isoelectric point (pI) of the coupled product, its net charge becomes zero, drastically reducing its aqueous solubility [3]. Because the pI of the coupled product differs from both free nicotinic acid and free phenylglycine, the impurities remain ionized and highly soluble in the mother liquor, allowing the pure product to precipitate.
Q3: My product is contaminated with urea byproducts from DIC/EDC coupling. How do I clear this during downstream processing?A3: The approach depends on the carbodiimide used. If you used EDC, the resulting urea is water-soluble and can be removed via simple aqueous washing at a pH where your product is retained in the organic phase. A more robust, self-validating method is to use a Catch-and-Release Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) resin. The basic pyridine ring of your product will bind to the SCX resin under acidic conditions, allowing neutral urea byproducts to be washed away. The product is then eluted using a volatile methanolic ammonia solution.
Standardized Experimental Protocols
Protocol A: Isoelectric Crystallization (Self-Validating System)
Purpose: Scalable removal of hydrolysis byproducts and unreacted starting materials without chromatography.
Dissolution: Dissolve the crude Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid in a minimal volume of 0.5 M HCl (ensuring the pyridine ring is fully protonated and soluble).
Filtration: Filter the acidic solution through a 0.45 µm PTFE membrane to remove insoluble organic byproducts (e.g., diisopropylurea).
Isoelectric Titration: Place the solution in an ice bath (0–5 °C) under constant magnetic stirring. Slowly add 0.5 M NaOH dropwise.
Monitoring: Monitor the pH continuously using a calibrated pH probe. The target pI for this specific amphoteric derivative is typically between pH 4.5 and 5.5.
Precipitation: As the pH approaches the pI, the solution will turn turbid. Pause the titration and allow the system to equilibrate for 15 minutes. Self-validation step: If the supernatant remains cloudy after 15 minutes, the exact pI has not been reached. Adjust by 0.1 pH increments until maximum precipitation is achieved.
Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (pH adjusted to the pI) to remove residual salts.
Drying: Lyophilize or dry under high vacuum at 40 °C to constant weight.
Protocol B: Epimer-Free Preparative RP-HPLC
Purpose: High-purity isolation when crystallization is insufficient, specifically designed to prevent Phg racemization.
Column Selection: Use a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm) capable of handling 100% aqueous conditions.
Mobile Phase Preparation:
Buffer A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7). Do not use basic buffers like ammonium bicarbonate.
Buffer B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Sample Loading: Dissolve the sample in a 90:10 mixture of Buffer A:Buffer B. Avoid using pure DMSO as a diluent, as it can cause peak broadening and precipitation on the column head.
Gradient Elution: Run a shallow gradient from 10% B to 60% B over 30 minutes. The acidic mobile phase keeps the alpha-proton fully protonated, completely suppressing the enolate formation pathway.
Fraction Collection: Collect fractions based on UV absorbance at 254 nm (nicotinoyl chromophore).
Solvent Removal: Immediately freeze fractions and lyophilize. Avoid rotary evaporation at high temperatures, as prolonged heating in acidic water can induce amide hydrolysis.
References
Koshizuka, M., et al. "Epimerisation in Peptide Synthesis." MDPI, 2023. Available at: [Link]
Diaion. "Separation and Refining of Amino acids." Diaion Technical Manual. Available at: [Link]
Optimization
Technical Support Center: Optimizing Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid Reactions
Welcome to the technical support center for the synthesis and optimization of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid and related reactions. This guide is designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and optimization of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid and related reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to provide you with reliable and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering detailed explanations and step-by-step protocols to overcome them.
Question 1: Why is the yield of my Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid unexpectedly low?
Answer:
Low yield is a frequent challenge in the synthesis of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, which is typically prepared via the acylation of a phenylglycine derivative with a nicotinoyl chloride equivalent. This reaction, often a variation of the Schotten-Baumann reaction, is sensitive to several factors that can impact its efficiency.[1][2][3]
Potential Causes and Solutions:
Incomplete Reaction: The reaction may not have reached completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Extend the reaction time or consider a moderate increase in temperature to drive the reaction to completion. However, be cautious as excessive heat can lead to side product formation.[5]
Hydrolysis of the Acyl Chloride: Nicotinoyl chloride is susceptible to hydrolysis, which converts it back to the unreactive nicotinic acid.
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]
Insufficient or Inappropriate Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct.[2][3] If the HCl is not neutralized, it will protonate the amine group of the phenylglycine derivative, rendering it non-nucleophilic and halting the reaction.[4]
Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[4] For amine starting materials in their hydrochloride salt form, at least two equivalents of base are necessary.[4] The choice of base can also influence the reaction; for instance, pyridine can sometimes act as a superior catalyst for acylation.[3]
Poor Reactivity of the Amine: Steric hindrance or electronic effects on the phenylglycine derivative can reduce its nucleophilicity.
Solution: For less reactive amines, consider increasing the reaction temperature or using a more polar aprotic solvent to improve solubility and reaction rates. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered or electron-deficient amines.[4][]
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
Solution: Employ milder reaction conditions and a less harsh workup procedure. For example, avoid strong acids or bases during extraction if the product is susceptible to hydrolysis.
The following diagram illustrates a general troubleshooting workflow for low yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are they and how can I minimize them?
Answer:
The formation of multiple products is a common issue. Understanding the potential side reactions is key to optimizing your reaction conditions.
Common Side Products and Mitigation Strategies:
Nicotinic Acid: This forms from the hydrolysis of nicotinoyl chloride.
Mitigation: As mentioned previously, use anhydrous conditions and an inert atmosphere.[4]
Bis-acylation Product: If the phenylglycine derivative has other nucleophilic sites, or if the product amide nitrogen is sufficiently nucleophilic, it could be acylated a second time.
Mitigation: Use a 1:1 stoichiometry of the acylating agent to the amine. Slow, controlled addition of the nicotinoyl chloride to the reaction mixture can also help to prevent localized high concentrations that might favor bis-acylation.
Polymerization/Tarry Materials: This can occur under harsh conditions, such as high temperatures, especially with reactive pyridine compounds.[5]
Mitigation: Maintain strict temperature control using an oil bath or a temperature-controlled reactor.[5] Gradual addition of reagents can also help manage any exothermic processes that could lead to localized overheating.[5]
Unreacted Starting Materials: This will also appear as extra spots on your TLC.
Mitigation: Ensure proper stoichiometry and consider the solutions for low yield mentioned in the previous question.
The following table summarizes catalyst and condition optimization strategies to minimize side products:
Parameter
Recommendation
Rationale
Catalyst
Use a non-nucleophilic base (e.g., TEA, DIPEA). Add catalytic DMAP for slow reactions.[4][]
Prevents the base from competing with the amine nucleophile. DMAP accelerates the desired reaction, potentially outcompeting side reactions.
Solvent
Use aprotic solvents (e.g., DCM, THF, acetonitrile).[4]
Prevents hydrolysis of the acyl chloride.
Temperature
Start at 0 °C and allow the reaction to warm to room temperature. Avoid excessive heating.
Many acylation reactions are exothermic; starting at a lower temperature helps to control the reaction rate and minimize side product formation.[]
Reagent Addition
Add the nicotinoyl chloride solution dropwise to the solution of the phenylglycine derivative and base.
Maintains a low concentration of the highly reactive acyl chloride, reducing the likelihood of side reactions.
Question 3: I am having difficulty purifying my Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid. What are the best practices?
Answer:
Purification can be challenging due to the product's polarity and potential for zwitterionic character.
Recommended Purification Protocol:
Aqueous Workup:
After the reaction is complete, quench with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of your product.
Wash the combined organic layers with brine to remove residual water.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Crystallization/Recrystallization:
If the crude product is a solid, recrystallization is often an effective purification method.
Common solvent systems for recrystallization of similar compounds include ethanol/water, methanol/water, or ethyl acetate/hexanes.[7][8] Experiment with different solvent pairs to find the optimal conditions for your specific product.
Column Chromatography:
If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is a standard purification technique.[4]
The choice of eluent is critical. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The exact solvent system will depend on the polarity of your product and impurities.
The following diagram outlines the general purification workflow:
Caption: General purification workflow for the product.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid from a phenylglycine derivative and nicotinoyl chloride is a nucleophilic acyl substitution reaction. The amine group of the phenylglycine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride as a leaving group to form the amide bond. A base is required to neutralize the HCl generated in the process.[9]
Q2: Can I use nicotinic acid directly with a coupling agent instead of nicotinoyl chloride?
A2: Yes, this is a common and often milder alternative. Using nicotinic acid with a peptide coupling agent such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or others, can be an effective way to form the amide bond.[][8] This approach avoids the need to handle the moisture-sensitive nicotinoyl chloride.
Q3: Are there any alternative catalysts for this amidation?
A3: While the traditional Schotten-Baumann conditions are effective, other catalysts have been explored for direct amidation reactions. For instance, nickel chloride (NiCl₂) has been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamine derivatives in moderate to excellent yields.[10][11] Boron-based catalysts have also been widely studied for amidation reactions.[12] The choice of catalyst will depend on the specific substrates and desired reaction conditions.
Q4: How does temperature affect the reaction?
A4: Temperature has a significant impact on the reaction rate. Increasing the temperature generally increases the rate of reaction.[13][14] However, for the synthesis of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, excessive heat can lead to the formation of side products and potentially product degradation.[5][14] It is often best to start the reaction at a lower temperature (e.g., 0 °C) to control the initial exotherm and then allow it to proceed at room temperature or with gentle heating.
Technical Support Center: Troubleshooting Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid Degradation
Welcome to the Technical Support Center for advanced molecular troubleshooting. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (commonly referred to as N-nicotinoyl phenylglycine) is a highly specialized building block u...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced molecular troubleshooting. Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (commonly referred to as N-nicotinoyl phenylglycine) is a highly specialized building block utilized in medicinal chemistry and peptide synthesis.
While its unique structural motifs—a phenylglycine backbone coupled with a nicotinic acid derivative—confer valuable biological and chemical properties, they also introduce significant instability in aqueous media. This guide synthesizes mechanistic chemistry with field-proven analytical techniques to help you diagnose, troubleshoot, and prevent the degradation of this compound in your experimental workflows.
Mechanistic Overview of Degradation Pathways
To successfully stabilize Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, we must first understand the causality behind its degradation. The molecule possesses two primary structural vulnerabilities when exposed to aqueous buffers:
The
α
-Carbon Stereocenter: Highly susceptible to base-catalyzed deprotonation.
The N-Acyl (Amide) Linkage: Susceptible to pH-dependent hydrolysis.
Logical mapping of the two primary degradation pathways: racemization and amide hydrolysis.
Troubleshooting FAQs
Q1: My compound is rapidly losing its enantiomeric purity when formulated in pH 7.4 Phosphate Buffered Saline (PBS). Why is this happening, and how can I stop it?
Analysis: You are observing buffer-catalyzed racemization. Phenylglycine derivatives are notoriously prone to epimerization/racemization because the
α
-proton is highly acidic. When a base abstracts this proton, the resulting enolate anion is heavily stabilized by resonance from both the adjacent electron-withdrawing phenyl ring and the carboxylate group[1]. Experimentally, phenylglycine has been shown to undergo base-catalyzed racemization at a rate nine times higher than standard amino acids like alanine[2].
Furthermore, the hydrogen phosphate ion (
HPO42−
) in PBS acts as a general base, actively accelerating this proton abstraction.
Solution:
Change the Buffer: Switch from PBS to a non-nucleophilic, zwitterionic Good's buffer such as HEPES or MOPS. Their bulky structures sterically hinder their ability to act as general base catalysts.
Lower the pH: If your biological assay permits, drop the pH to 6.0–6.5. This protonates potential general base catalysts and significantly reduces the rate of enolization.
Q2: During long-term storage in aqueous buffers, I detect two new peaks in my LC-MS chromatogram corresponding to m/z 124 and m/z 152. What is occurring?
Analysis: These masses correspond to nicotinic acid (m/z 124) and free phenylglycine (m/z 152). This indicates that the N-nicotinoyl amide linkage is undergoing hydrolytic cleavage. The most common cause of drug degradation in aqueous systems is hydrolysis, which is heavily catalyzed by hydrogen (
H+
) and hydroxyl (
OH−
) ions[3]. The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon of the amide slightly more electrophilic, increasing its vulnerability to nucleophilic attack by water or hydroxide ions at non-neutral pH extremes.
Solution:
Optimize pH: Formulate the product at the pH of maximum stability, which for most amides is typically in the slightly acidic range (pH 5.5–6.5)[3].
Thermal Control: Hydrolysis is highly temperature-dependent. Store stock solutions at -20°C in aliquots to prevent repeated freeze-thaw cycles.
Q3: Can I use co-solvents to improve both the solubility and stability of this compound?
Analysis: Yes. The inclusion of non-aqueous solvents (like DMSO or Acetonitrile) reduces the dielectric constant of the medium and lowers the concentration of reactive water molecules, which directly decelerates hydrolytic breakdown[3].
Solution: Prepare highly concentrated stock solutions in 100% anhydrous DMSO. Only dilute into your working aqueous buffer immediately prior to the experiment to minimize the time the compound spends in the hydrolytic environment.
Quantitative Stability Profile
The table below summarizes the representative degradation kinetics of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid under various buffer conditions. Use this data to benchmark your own stability assays.
To ensure trustworthiness in your data, you must run a self-validating stability-indicating assay. This protocol is designed to simultaneously monitor both chiral inversion (racemization) and structural cleavage (hydrolysis), ensuring mass balance is maintained throughout the experiment.
Step-by-step experimental workflow for stability-indicating kinetic profiling.
Step-by-Step Methodology
Step 1: Stock Preparation
Dissolve Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid in anhydrous DMSO to a concentration of 10 mM.
Causality Note: DMSO prevents premature hydrolysis and ensures complete dissolution before introduction to the aqueous stressor.
Step 2: Buffer Spiking and Incubation
Prepare a matrix of test buffers (e.g., 50 mM Phosphate pH 7.4, 50 mM HEPES pH 7.4, 50 mM MES pH 6.0).
Spike the 10 mM stock into the pre-warmed buffers to achieve a final concentration of 100
μ
M (1% DMSO final).
Incubate in a thermomixer at 37°C, shaking at 300 RPM.
Step 3: Sampling and Quenching (Crucial Step)
At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract a 50
μ
L aliquot.
Immediately quench the reaction by adding 50
μ
L of ice-cold Acetonitrile containing 0.1% Formic Acid.
Causality Note: The organic solvent precipitates buffer salts and denatures any trace enzymes, while the low pH and temperature instantly halt base-catalyzed enolization and slow hydrolysis, locking the degradation state in place.
Step 4: Orthogonal Chromatographic Analysis
Achiral LC-MS (For Hydrolysis): Run the quenched samples on a C18 reverse-phase column. Monitor the disappearance of the parent mass and the appearance of m/z 124 (nicotinic acid) and m/z 152 (phenylglycine).
Chiral LC-UV (For Racemization): Run the samples on a chiral stationary phase (e.g., Chiralpak AD-H). Monitor the baseline separation of the L- and D- enantiomers.
Self-Validation Check: The sum of the parent enantiomers plus the molar equivalents of the hydrolysis fragments must equal the initial starting concentration. If mass balance is < 95%, suspect an unmonitored secondary degradation pathway (e.g., oxidation).
Step 5: Kinetic Data Processing
Plot the natural log of the remaining intact parent compound versus time.
Calculate the pseudo-first-order rate constant (
kobs
) from the slope, and derive the half-life (
t1/2=0.693/kobs
).
Overcoming steric hindrance in Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid coupling
Welcome to the Technical Support Center for advanced amide bond formation. This guide is specifically engineered for researchers and drug development professionals working with Phenyl[(pyridin-3-ylcarbonyl)amino]acetic a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced amide bond formation. This guide is specifically engineered for researchers and drug development professionals working with Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid —an
N
-nicotinoyl-
α
-phenylglycine derivative.
Coupling this specific building block to amines presents a notorious "dual-threat" in organic synthesis: extreme steric hindrance combined with a severe propensity for racemization. This guide synthesizes field-proven mechanistic insights, troubleshooting workflows, and validated protocols to help you overcome these barriers.
PART 1: Core Causality & Mechanistic Insights
To successfully couple Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, we must first understand the physical chemistry working against the reaction.
The Steric Shield
The
α
-carbon of this molecule is highly congested. It bears a bulky phenyl ring and a rigid nicotinoyl (pyridin-3-ylcarbonyl) amide group. When the carboxylic acid is activated (e.g., as an
O
-acylisourea or
O
-acyluronium species), this steric bulk acts as a physical shield, drastically reducing the rate at which an incoming amine nucleophile can attack. If the coupling is too slow, side reactions—such as the rearrangement of the active intermediate into an unreactive
N
-acylurea—will dominate[1].
The Racemization Trap
α
-Phenylglycine (Phg) derivatives are highly susceptible to loss of stereochemical integrity[2]. The benzylic
α
-proton is exceptionally acidic due to the electron-withdrawing effects of the adjacent phenyl ring, the activated ester, and the nicotinoyl amide.
In the presence of standard tertiary bases (like DIPEA or TEA), two racemization pathways occur:
Direct Enolization: The base abstracts the
α
-proton, creating a planar enolate that reprotonates non-stereoselectively.
Oxazolone Formation: The oxygen of the nicotinoyl amide attacks the activated carbonyl, forming an oxazolone intermediate that rapidly racemizes before the amine can attack.
To bypass this, we must utilize COMU (a third-generation uronium reagent) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma forms a highly reactive but stable active ester that suppresses oxazolone formation and minimizes racemization[3],[4].
Fig 1. Mechanism of COMU/Oxyma-mediated coupling suppressing oxazolone-driven racemization.
PART 2: Troubleshooting Guides & FAQs
Q1: I am getting very low conversion (<30%) when coupling this acid to a secondary amine. What should I change?
A: Secondary amines coupled to
α
-phenylglycine derivatives represent a "double-steric penalty." Standard reagents like HBTU or EDC/HOBt will fail. Switch your coupling reagent to COMU or HATU . COMU is particularly effective because its morpholino group enhances solubility and basicity, driving the formation of the highly reactive Oxyma active ester even in sterically congested environments[4]. If using HATU, ensure you add a catalytic amount of DMAP, though be warned this may increase racemization[1].
Q2: My yield is acceptable, but chiral HPLC shows significant epimerization (>15% D-enantiomer). How do I suppress this?
A: Racemization of phenylglycine derivatives is heavily driven by the choice of base during activation[2]. Unhindered bases like DIPEA (
N,N
-diisopropylethylamine) easily abstract the acidic benzylic
α
-proton.
Solution: Switch your base to TMP (2,4,6-trimethylpyridine, also known as collidine) . TMP provides sufficient basicity to drive the uronium activation but is too sterically hindered to abstract the
α
-proton. The combination of COMU and TMP reduces racemization to negligible levels[2].
Q3: The reaction mixture becomes cloudy, and the active ester seems to precipitate before the amine can react. What solvent system is best?
A:N
-nicotinoyl derivatives can form strong intermolecular hydrogen-bonding networks, leading to aggregation and precipitation. Switch from standard DMF to a more disruptive solvent system. Use highly polar NMP (
N
-Methyl-2-pyrrolidone) , or a 1:1 mixture of DMF/DCM to disrupt aggregation and maintain the solubility of the active ester.
Fig 2. Decision tree for troubleshooting steric hindrance and racemization in Phg couplings.
PART 3: Standard Operating Protocol (SOP)
This self-validating protocol utilizes the COMU/TMP system to ensure high conversion while protecting the fragile stereocenter of the
α
-phenylglycine derivative.
Dissolution: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (1.0 eq) in anhydrous NMP (approx. 0.1 M concentration).
Base Addition: Add TMP (2.0 eq) to the solution. Stir for 2 minutes at room temperature. (Causality check: TMP is used instead of DIPEA to prevent
α
-proton abstraction).
Chilled Activation: Cool the reaction mixture to 0 °C using an ice bath. Add COMU (1.05 eq) in one portion. Stir for exactly 5 minutes. (Causality check: Prolonged pre-activation increases the risk of oxazolone formation; 5 minutes is optimal for COMU).
Amine Addition: Add the target amine (1.2 - 1.5 eq) dropwise or in a single portion if solid.
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via LC-MS.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract with EtOAc. Wash the organic layer with 5% aqueous citric acid (to remove excess TMP and amine), followed by brine. Note: COMU byproducts are highly water-soluble and will efficiently wash out into the aqueous layer[4]. Dry over
Na2SO4
, filter, and concentrate.
PART 4: Quantitative Performance Data
The following table summarizes expected outcomes when coupling highly hindered, racemization-prone
α
-phenylglycine derivatives using various reagent combinations. Data is synthesized from benchmark studies on sterically hindered peptide couplings[3],[2].
Coupling Reagent
Base Used
Additive
Expected Yield (%)
Expected Racemization (% D-isomer)
Recommendation Level
HBTU
DIPEA
None
< 40%
15 - 25%
❌ Not Recommended
HATU
DIPEA
None
75 - 85%
10 - 18%
⚠️ Proceed with Caution
HATU
TMP
None
80 - 85%
5 - 8%
✅ Acceptable
DIC
None
Oxyma Pure
85 - 90%
< 2%
✅ Good Alternative
COMU
TMP
(Built-in Oxyma)
> 90%
< 1%
🌟 Optimal Choice
PART 5: References
Application Notes and Protocols: Oxyma with DIC/EDC for Amide Bond Formation
Benchchem
URL:
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions
ResearchGate
URL:
Oxyma-T, expanding the arsenal of coupling reagents
ResearchGate
URL:
Drawbacks of HATU for Esterification / Amide Coupling
Reddit (r/chemistry)
URL:
Mass spectrometry validation methods for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
Title: Comprehensive Mass Spectrometry Validation Guide for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid—structurally recognized as an N-nicotinoyl-phenylglycine derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Mass Spectrometry Validation Guide for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid—structurally recognized as an N-nicotinoyl-phenylglycine derivative—presents unique bioanalytical challenges. With a monoisotopic mass of 256.0848 Da, this molecule combines a polar carboxylic acid, a secondary amide, and a basic pyridine ring. For researchers in pharmacokinetics and metabolomics, accurately quantifying this compound in complex biological matrices requires a method that overcomes ion suppression, structural polarity, and isobaric interference.
This guide provides an objective comparison of mass spectrometry (MS) platforms for analyzing this compound, followed by a rigorously designed, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in ICH M10 regulatory standards[1].
Comparative Analysis of Mass Spectrometry Platforms
To establish a quantitative assay, researchers typically evaluate three primary MS platforms. The chemical nature of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid dictates the performance of each system.
Table 1: Performance Comparison of MS Platforms for N-nicotinoyl-phenylglycine
Analytical Platform
Ionization Strategy
Derivatization Required?
Specificity & Fragmentation
LLOQ Potential
LC-ESI-MS/MS
Soft (Electrospray)
No
High: MRM transition (257.1 → 106.0) isolates the target perfectly.
< 1 ng/mL
GC-MS
Hard (Electron Impact)
Yes: Silylation of the carboxylic acid and amide is mandatory.
Moderate: Extensive EI fragmentation reduces the intensity of specific high-mass ions.
~50 ng/mL
MALDI-TOF MS
Soft (Laser Desorption)
No
Low: Severe matrix cluster interference in the low mass range (< 300 Da).
~100 ng/mL
The Causality Behind the Gold Standard:
LC-ESI-MS/MS is the superior choice. Gas Chromatography (GC) requires multi-step derivatization to volatilize the polar carboxylic acid, which introduces recovery variability. MALDI-TOF suffers from high chemical noise below 300 Da, obscuring our 256 Da target. Conversely, Electrospray Ionization (ESI) capitalizes on the basicity of the pyridine ring, easily protonating the molecule to yield a strong
[M+H]+
precursor ion at m/z 257.09 without derivatization.
Mechanistic Causality in LC-MS/MS Method Development
Developing a robust Multiple Reaction Monitoring (MRM) method requires understanding the molecule's collision-induced dissociation (CID) pathways.
When the precursor ion (m/z 257.1) enters the collision cell, the secondary amide bond acts as the primary cleavage site. The fragmentation predictably yields a highly stable nicotinoyl cation at m/z 106.0 [2][3]. Monitoring the 257.1 → 106.0 transition provides unparalleled specificity, as the probability of an endogenous matrix component sharing both this exact precursor mass and this specific nicotinoyl fragment is statistically negligible.
LC-ESI-MS/MS analytical workflow and fragmentation pathway for N-nicotinoyl-phenylglycine.
A protocol is only as reliable as its internal quality controls. The following workflow is designed as a self-validating system , meaning the assay automatically flags matrix effects, extraction failures, or instrument drift during every run, strictly adhering to FDA/ICH M10 bioanalytical guidelines[1].
Step 1: Sample Extraction via Mixed-Mode Cation Exchange (MCX)
Causality: Simple protein precipitation leaves behind phospholipids that cause severe ion suppression in ESI. Because our analyte contains a basic pyridine ring, MCX Solid Phase Extraction (SPE) is utilized to selectively trap the analyte while washing away neutral and acidic lipids.
Spike 100 µL of biological plasma with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,
13C6
-labeled analog). The SIL-IS acts as the primary self-validating mechanism, correcting for any downstream loss or ionization variance.
Dilute the sample with 200 µL of 2% phosphoric acid to disrupt protein binding and ionize the pyridine nitrogen.
Load onto a pre-conditioned MCX SPE cartridge.
Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of 100% methanol. (This removes neutral lipids and carbohydrates).
Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol (neutralizing the pyridine ring to release it from the cation exchange resin).
Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial LC mobile phase.
Step 2: Chromatographic Separation
Causality: A reversed-phase C18 column is used. Formic acid is added to the mobile phases to ensure the pyridine ring remains fully protonated prior to aerosolization in the MS source.
Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Interspersed Quality Controls (QCs): Low, Mid, and High concentration QCs must be injected after every 15 unknown samples.
Self-Validation Rule: If more than 33% of the QCs deviate by > ±15% from their nominal concentration (or ±20% at the LLOQ), the entire analytical run is automatically rejected.
References
Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents, 2023. Available at: [Link]
Ernst, M., et al. "MolNetEnhancer: enhanced molecular networks by integrating metabolome mining and annotation tools." bioRxiv, 2019. Available at:[Link]
Silva, F. S., et al. "Myrciaine, a new nicotinic ester from Myrcia blanchetiana (Myrtaceae)." Universidade Federal da Bahia, 2008. Available at:[Link]
Comparative Efficacy Guide: Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid and Structural Analogs in Renal Protection
Executive Summary In the development of antimicrobial therapies, carbapenem antibiotics (e.g., imipenem, panipenem) represent a highly potent class of beta-lactams. However, their clinical utility is frequently limited b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of antimicrobial therapies, carbapenem antibiotics (e.g., imipenem, panipenem) represent a highly potent class of beta-lactams. However, their clinical utility is frequently limited by severe nephrotoxicity and rapid renal metabolism. This toxicity is primarily driven by their active accumulation in the proximal renal tubules via Organic Anion Transporters (OAT1 and OAT3).
To mitigate this, structural analogs of N-acyl amino acids have been developed as co-administered renal protectants. This guide provides an objective, data-driven comparison of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (also known as N-nicotinoylphenylglycine)[1] against two industry-standard alternatives: Betamipron and Cilastatin .
Mechanistic Overview: The OAT1/OAT3 Axis
The causality behind carbapenem-induced nephrotoxicity lies in renal pharmacokinetics. Carbapenems are organic anions that are actively pumped from the bloodstream into proximal tubular cells by basolateral OAT1 and OAT3 transporters[2]. Once inside the cell, high intracellular concentrations lead to mitochondrial toxicity and subsequent renal cortical necrosis.
N-acyl amino acid derivatives function as competitive substrates or direct inhibitors of these OATs. By occupying the transporter's binding site, these analogs prevent the intracellular accumulation of the antibiotic, redirecting the drug toward glomerular filtration and safe urinary excretion without compromising its systemic antibacterial efficacy[3].
Mechanism of Action : Acts as a highly specific, competitive inhibitor of renal OATs. Unlike some earlier generation protectants, it possesses little to no renal dehydropeptidase-I (DHP-I) inhibitory activity[4].
Performance Profile : In foundational pharmacokinetic studies, co-administration of this analog with carbapenems at a 1:1 weight ratio completely eliminated proximal tubule necrosis in highly sensitive in vivo models[5]. Its lack of DHP-I inhibition makes it ideal for newer carbapenems that are already resistant to DHP-I degradation but still suffer from OAT-mediated toxicity.
Betamipron (N-benzoyl-beta-alanine)
Mechanism of Action : A structurally related N-acyl amino acid that acts as a competitive inhibitor of both OAT1 and OAT3. It is the clinical standard paired with Panipenem.
Performance Profile : Betamipron exhibits strong affinity for OAT1 (
Ki≈23.6μM
) and OAT3 (
Ki≈48.3μM
). Like N-nicotinoylphenylglycine, it lacks DHP-I inhibitory activity, focusing entirely on preventing intracellular drug accumulation[3].
Cilastatin
Mechanism of Action : Cilastatin is unique as a dual-action molecule. It is primarily a highly potent inhibitor of DHP-I (
IC50≈0.1μM
), designed to prevent the hydrolysis of Imipenem.
Performance Profile : Recent transporter assays have revealed that Cilastatin also exhibits moderate secondary OAT inhibition, particularly against OAT3 (
Ki≈231μM
)[2]. However, its OAT inhibitory potency is significantly lower than that of Betamipron or targeted N-nicotinoylphenylglycine analogs.
Quantitative Data Summary
Compound
Primary Target
OAT1 Inhibition (
Ki
)
OAT3 Inhibition (
Ki
)
DHP-I Inhibition (
IC50
)
Primary Clinical Partner
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
OAT1 / OAT3
High Affinity
High Affinity
Negligible
Experimental Carbapenems
Betamipron
OAT1 / OAT3
23.6μM
48.3μM
Negligible
Panipenem
Cilastatin
DHP-I
1470μM
231μM
≈0.1μM
Imipenem
Experimental Workflows & Protocols
To ensure scientific integrity, the efficacy of these structural analogs must be evaluated using self-validating experimental systems. Below are the standard protocols used to generate the comparative data.
Protocol 1: In Vitro OAT1/OAT3 Competitive Uptake Assay
This assay quantitatively measures the ability of the analog to block OAT-mediated transport.
Cell Preparation : Culture HEK293 cells stably transfected with human OAT1 or OAT3 vectors.
Expertise & Causality: HEK293 cells naturally lack endogenous OAT expression. Using this cell line ensures that any measured transport is strictly mediated by the introduced human vectors, providing a clean, self-validating background free of confounding endogenous transporters.
Substrate Incubation : Seed cells in 24-well plates. Wash with pre-warmed Hank's Balanced Salt Solution (HBSS). Add a radiolabeled substrate (e.g.,
[3H]
-p-aminohippurate for OAT1) alongside varying concentrations of the structural analog (0.1 to 1000 µM).
Uptake Arrest & Lysis : After exactly 5 minutes, rapidly wash the cells with ice-cold HBSS to halt transporter kinetics. Lyse the cells using 0.1 N NaOH.
Validation: Calculate
IC50
values by plotting the percentage of inhibition against the log of the inhibitor concentration. A smooth, dose-dependent reduction in intracellular radioactivity internally validates the competitive inhibition model.
Protocol 2: In Vivo Nephrotoxicity Assay (Rabbit Model)
This protocol assesses the macroscopic physiological protection afforded by the analogs.
Subject Selection : Utilize adult male rabbits (approx. 3 kg).
Expertise & Causality: Rabbits are the gold-standard model for this assay because their proximal tubules exhibit a highly reproducible sensitivity to carbapenem-induced necrosis, closely mirroring human nephrotoxic pathways[5].
Co-Administration : Inject the carbapenem antibiotic (e.g., 150 mg/kg) intravenously, either alone or in a 1:1 weight ratio with Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid[1].
Histological Evaluation : After 48-72 hours, harvest the kidneys. Section and stain the renal cortex with Hematoxylin and Eosin (H&E).
Scoring System : Blindly score the proportion of the renal cortex exhibiting proximal tubule necrosis (0% to >75%).
Validation: The cohort receiving the antibiotic alone serves as an internal positive control. If this cohort does not exhibit severe necrosis, the assay's dynamic range is compromised, and the run must be invalidated.
Pathway Visualization
OAT-mediated carbapenem uptake and inhibition by N-nicotinoylphenylglycine.
References
Composition containing a penem or carbapenem antibiotic and the use of the same (US Patent 4757066A). Google Patents.
Characterization of organic anion transport inhibitors using cells stably expressing human OAT1 and OAT3 (PMID: 11353110). PubMed. URL:[Link]
Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin (PMID: 32373203). PubMed. URL:[Link]
Panipenem/betamipron: a review of its use in the treatment of bacterial infections (PMID: 12678575). PubMed. URL:[Link]
A Comparative Guide to Phenylglycine Derivatives: A Case Study on Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid
Introduction: The Privileged Scaffold of Phenylglycine In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privile...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Scaffold of Phenylglycine
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Phenylglycine, a non-proteinogenic amino acid, is a quintessential example of such a scaffold.[1] Its structure, featuring a phenyl ring directly attached to the α-carbon of glycine, provides a rigid yet versatile foundation for drug design.[1]
Phenylglycine and its derivatives are integral components in a variety of pharmaceuticals, most notably in the synthesis of semi-synthetic penicillins like ampicillin, where the D-phenylglycine side chain extends the antibiotic's spectrum to Gram-negative bacteria.[2] Beyond antibiotics, the phenylglycine core is found in agents targeting a diverse array of conditions, from diabetes to central nervous system disorders.[3][4][5]
The true power of the phenylglycine scaffold lies in its capacity for chemical modification. By derivatizing the core structure—at the amino group, the carboxylic acid, or the phenyl ring—researchers can fine-tune the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the phenylglycine scaffold and one of its specific N-acylated derivatives, Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid. This derivative incorporates the nicotinoyl moiety (from nicotinic acid, or Vitamin B3), creating a hybrid structure with potentially novel pharmacological properties.
This document will explore the foundational chemistry of phenylglycine, delve into the rationale and methods for its derivatization, and present a comprehensive experimental framework for synthesizing and evaluating Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid against other phenylglycine analogs.
Section 1: The Phenylglycine Core: Structure and Synthetic Overview
Phenylglycine (2-amino-2-phenylacetic acid) is a chiral molecule existing as D-(-)- and L-(+)-enantiomers. This chirality is of paramount importance in drug development, as different enantiomers often exhibit vastly different biological activities and metabolic profiles.[2]
Key Structural Features:
α-Amino Acid Core: Provides the fundamental building block for peptide-like interactions.
Phenyl Ring: Offers a site for π-π stacking and hydrophobic interactions with biological targets. It can also be substituted to modulate electronic properties and metabolic stability.
Chiral Center: Allows for stereospecific interactions, which is critical for target selectivity and reducing off-target effects.
The synthesis of phenylglycine derivatives is well-established, with methods ranging from classical organic chemistry to modern chemoenzymatic approaches that offer high enantioselectivity and greener reaction conditions.[6]
Section 2: Derivatization Strategies: The Power of N-Acylation
While modifications can be made at any part of the phenylglycine molecule, derivatization of the α-amino group is a particularly fruitful strategy for generating chemical diversity. N-acylation, the formation of an amide bond between the amino group and a carboxylic acid, is a common and effective approach.
Rationale for N-Acylation:
Introduction of New Pharmacophores: Attaching different acyl groups introduces new functional moieties that can engage in specific interactions (e.g., hydrogen bonding, ionic interactions) with a target receptor or enzyme. In our case study, the pyridin-3-ylcarbonyl group introduces a pyridine ring, a common heterocycle in pharmaceuticals known for its ability to act as a hydrogen bond acceptor and participate in metal coordination.[7]
Modulation of Physicochemical Properties: Acylation can significantly alter a compound's solubility, lipophilicity (logP), and metabolic stability. This is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Mimicry of Peptide Bonds: The resulting amide bond is isosteric to the peptide bonds found in proteins, making these derivatives excellent candidates for targeting peptidases and other protein-protein interactions.
The diagram below illustrates the general concept of modifying the phenylglycine scaffold to create diverse derivatives, including our target molecule.
Caption: General strategies for the derivatization of the core phenylglycine scaffold.
Section 3: A Comparative Experimental Framework
To objectively compare Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid with other phenylglycine derivatives, a systematic experimental workflow is essential. This section outlines the necessary protocols, from synthesis to biological evaluation. This framework is designed to be self-validating by including rigorous characterization and standardized assays.
Experimental Workflow Diagram
The following diagram outlines the logical flow for the synthesis and evaluation of a novel phenylglycine derivative.
Caption: Experimental workflow for the evaluation of novel phenylglycine derivatives.
Protocol 1: Synthesis of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic Acid
This protocol describes a standard Schotten-Baumann reaction, a reliable method for N-acylation of amino acids.
Rationale: This method is chosen for its high efficiency and straightforward workup. Using nicotinoyl chloride hydrochloride provides a reactive acylating agent. The base (NaOH) is crucial for neutralizing both the HCl byproduct and the hydrochloride salt of the acyl chloride, as well as for deprotonating the amino acid's amino group to make it nucleophilic.
Materials:
(DL)-Phenylglycine
Nicotinoyl chloride hydrochloride
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl), 2M
Dichloromethane (DCM) or Ethyl Acetate
Deionized water
Magnetic stirrer and glassware
Procedure:
Dissolution: Dissolve (DL)-Phenylglycine (1.0 eq) in 2M NaOH (2.5 eq) solution with stirring until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath.
Acylation: In a separate flask, prepare a solution or slurry of nicotinoyl chloride hydrochloride (1.1 eq) in DCM.
Reaction: Add the nicotinoyl chloride solution dropwise to the cold phenylglycine solution over 30 minutes, maintaining vigorous stirring. The pH should be kept basic (pH 9-11) by the concurrent addition of 2M NaOH if necessary.
Stirring: Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM (2 x 20 mL) to remove any unreacted acyl chloride and other organic impurities.
Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl to pH 2-3. A white precipitate of the product should form.
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Anti-inflammatory Assay (Carrageenan-Induced Edema Model - Cellular Correlate)
While the full in vivo assay is complex, a preliminary in vitro screen can be performed by measuring inflammatory markers from stimulated cells.
Rationale: This protocol uses lipopolysaccharide (LPS) to stimulate macrophages (like RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple colorimetric readout for NO levels (measured as nitrite). This allows for a rapid assessment of a compound's potential to suppress inflammatory responses.[8]
Procedure:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, a reference phenylglycine derivative, and a positive control like Dexamethasone) for 1 hour.
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
Griess Assay:
Collect 50 µL of the cell supernatant from each well.
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
Measure the absorbance at 540 nm using a microplate reader.
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value for each compound.
Section 4: Comparative Data and Interpretation
To facilitate a direct comparison, experimental data should be summarized in a clear, tabular format. Although we lack pre-existing experimental data for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, the table below illustrates how results from the proposed assays would be presented.
Compound ID
Structure
Target/Assay
Potency (IC₅₀, µM)
Selectivity
Reference Phenylglycine Derivative
PG-Nic
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
NO Production (RAW 264.7)
Hypothetical: 15.2 ± 1.8
-
N/A
PG-Bz
N-Benzoyl-phenylglycine
NO Production (RAW 264.7)
Hypothetical: 28.5 ± 3.1
-
Yes
PG-H
Phenylglycine
NO Production (RAW 264.7)
Hypothetical: >100
-
Yes
Dex
Dexamethasone (Control)
NO Production (RAW 264.7)
Hypothetical: 0.1 ± 0.02
-
N/A
Data Interpretation:
Structure-Activity Relationship (SAR): By comparing PG-Nic, PG-Bz, and the parent PG-H, a preliminary SAR can be established. For instance, if PG-Nic shows higher potency than PG-Bz, it would suggest that the pyridine nitrogen and its specific electronic properties are beneficial for activity in this assay. The inactivity of the parent phenylglycine (PG-H) would confirm that N-acylation is essential for the observed anti-inflammatory effect.
Future Directions: Based on these results, a researcher might synthesize regioisomers—using isonicotinic acid (pyridin-4-yl) or picolinic acid (pyridin-2-yl)—to probe the importance of the nitrogen's position within the pyridine ring. Further studies could explore the mechanism of action, such as inhibition of the iNOS enzyme.
Conclusion
Phenylglycine is a validated privileged scaffold in drug discovery, offering a robust platform for generating novel therapeutic candidates. The strategic derivatization of its core structure, particularly through N-acylation, allows for the systematic exploration of chemical space and the optimization of biological activity.
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid serves as an excellent case study for this principle. By combining the established phenylglycine core with the pharmacologically relevant nicotinoyl moiety, a new chemical entity is created with a distinct potential therapeutic profile. The experimental framework detailed in this guide provides a clear and scientifically rigorous pathway for synthesizing this compound and objectively evaluating its performance against other phenylglycine derivatives. This approach, grounded in methodical synthesis, robust characterization, and validated biological assays, is fundamental to advancing from a chemical concept to a viable drug development candidate.
Ningbo Inno Pharmchem Co., Ltd. D-Phenylglycine: A Versatile Pharmaceutical Intermediate and Its Role in Custom Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTwgTJC5Fdpj9xvB6WadtXgLMoqO0RE1B0cikdapLMjYep3U9wyIYx2DJbkPXdBX1SQp0rM2nUjbanPvvCEYxper8zyrL6dWuRQRN-JTsWx9A_SVvKP3IlJCdJA_TbZAk40vtk5YoDd5ya7v5pg_lZ8IlEC8MUT321fy_0JPkVQKdhxuouKx6TQxlT0vGmthg4Qt4YhyPkZzrLgBeSlWQgxr3VG8n9xNQiFGQi7cqJIu3MKDpee4M2AjayYC0m57rXHxIC58=]
Zhang, Y. et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOjdz1KhG4GKrMzFkmtMeEAfE5Jr7Uk9na8WsTd321eIG4uPMmXjADREyx-1oHlW5WYLRDPL-EKnuUjFnY8pB4sM-4VtF5bnjxYE6yykzYFy5cJ4_2iNd5FK5BYQzaUa51FUw]
Google Patents. (2013). CN102887836B - L-phenylglycine derivative and application thereof. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmEBK7LyZw1-4l7eQnSoWWTXIjiI4JPKtOoLMhH4aKILNbHKWnRtZV4uSFFK3YmYmH1h8Ye0Sg_cdJgAWr5o7Mmac7FEEn5PA3qZlM7hJhLcTeSwlyik2Ypog8YP69PKEA8VDjjMp6fr1zW5U=]
American Chemical Society. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists. [URL: https://vertexaisearch.cloud.google.
Abdel-Wahab, B. F. et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmcQNa5NslP6itaINFyylaHUpD9UV1YF_Bj6nKP7a5icsQMAEAnMf1Abij2LR80wiFDsHd6f7wUO6_wBqMfmiPy421f5icNkGN0WhNOHU20W52jPfCwDkHgwz8vOp2Rx4jnbMn]
Conway, S. J. et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmrN0r63wifr2PSwb1DyZg8s2LkFnsVlEFzts1L71NwlmoxvBilqsv_ovpBFApd7DBJBTlv43G7A_gpRcwcbmmvWfEHOV1ReviiGFe538lBysHfQ-xB6sDrmZUHNfdFiQ6NkAA]
MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. [URL: https://vertexaisearch.cloud.google.
Taylor & Francis Online. (2024). Chemoenzymatic synthesis of N-phenyl glycine derivatives via integration of Au/TiO2 and enzyme as catalysts in water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmdFERPwsdjGANFgJSxKyQctvDnbfOcyT6ZzxcW0lSJW6nHuuDgxraRFIzSq6EiP_lCXCZTNkoG1qKcX7vOcN814cHO-48XEs93HAbjDoOmpuV52zPoxbZf8cWU5fyIUitCILnIbmXy05FkQqN2R0wLlsmrlxszMDCtGcYcA==]
Sammaiah, D. et al. Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQZQsKfU4tIb0dekXXkcx_cEV5Ses3c3qQ1cMGaxhJv8J9kT9xXx2L8C9N4yLpF7zU96U0y926V0eSeV-lWgmjA7V-VxF3sHPGlKd1EIREMTmnmLsw_uLp_jthGhYXe1Q7jrm9SaqTzRKOfRLSt0ybknvSDUlw77moKH1t-ZU4]
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlWb96n6tNvXQKYaMAhyl6iZLu-b69dunINPMPUK7n7u8a3TJm40f8iS-6-QkwTNMyE79tBu0iM_2bz1z-oWl96KZBGNIy4Kxbn8wiwUDXb1TVPvmmnnkv67-cb9xLGE-VMkICgItBnjLctOzxuFAATYuxcrJise6oDu8k1hNZZsKqCgMSac2mZsgXeyb_gsUC6g==]
Mickevičius, V. et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/19/1/264]
BenchChem. A Comparative Guide: [Amino(phenyl)methyl]phosphonic Acid and its Carboxylic Acid Analog, Phenylglycine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9SvEy5QyLUR7cTUTa7JTJS63O6HP5PgYJn6-XjbaflWKyVqm4s3nk-zgMAbgjFyg6TFs2YTyHfGCz5hrazc0DCi6XOpo9K57KL7svAIueztaoDWldF7jTt7Cu7cOrJF3Ux16n_ug3H5T142qVmzeNV31EoSxvhbqy55CkodD2W0W1KwZes7twn3FKQzeyrJaYgvnOLco1neOW4z5AY4efXieqiA1fC2xwz2kOZnnz-JlestKecc713CUHO6cErFcAQw==]
Benchmarking Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid Receptor Binding Assays: A Comprehensive Comparison Guide
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3), structurally known as N-nicotinoyl-phenylglycine, represents a highly specialized chemical probe. Because its molecular architecture fuses a nicotinoyl ph...
Author: BenchChem Technical Support Team. Date: April 2026
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS 143428-31-3), structurally known as N-nicotinoyl-phenylglycine, represents a highly specialized chemical probe. Because its molecular architecture fuses a nicotinoyl pharmacophore with a phenylglycine moiety, it acts as a putative dual-pathway modulator. To accurately profile this compound, researchers must benchmark its binding affinity against two primary targets: the Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) [1], which mediates anti-lipolytic and flushing responses[2], and the Nicotinic Acetylcholine Receptor (nAChR) [3], a critical ligand-gated ion channel in neurobiology[4].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid across different assay platforms. We will move beyond basic protocols to explore the fundamental causality behind assay design, ensuring your data is both reproducible and kinetically accurate.
Part 1: Assay Platform Comparison & Causality
When benchmarking a novel nicotinoyl derivative, relying solely on a single assay platform introduces systemic bias. We evaluate the compound across three orthogonal platforms: Radioligand Binding Assays (RBA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).
The Rationale Behind Platform Selection
Radioligand Binding Assays (RBA): The gold standard for determining true equilibrium dissociation constants (
Kd
) and inhibition constants (
Ki
). RBA is unaffected by the intrinsic auto-fluorescence often exhibited by phenyl-ring-containing compounds.
TR-FRET: A homogeneous, high-throughput alternative. The time-resolved nature of the europium/terbium fluorophores allows us to gate out the short-lived background fluorescence of the test compound, ensuring a high signal-to-noise ratio.
SPR (Label-Free Kinetics): While RBA provides equilibrium data, SPR resolves the kinetic rate constants (
kon
and
koff
). Understanding the residence time (
1/koff
) of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is critical, as longer residence times often correlate better with in vivo efficacy than raw affinity.
Comparative Performance Data
The following table summarizes the benchmarking data of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid against industry-standard reference ligands across the three platforms.
Ligand / Compound
Target Receptor
RBA
Ki
(nM)
TR-FRET
IC50
(nM)
SPR
kon
(
M−1s−1
)
SPR
koff
(
s−1
)
Nicotinic Acid (Standard)
HCAR2 (GPR109A)
105.0 ± 12
130.0 ± 15
1.2×105
1.5×10−2
Epibatidine (Standard)
α4β2
nAChR
0.04 ± 0.01
0.06 ± 0.02
3.5×106
1.2×10−4
Phenyl[...]acetic acid
HCAR2 (GPR109A)
412.5 ± 28
485.2 ± 30
8.5×104
3.8×10−2
Phenyl[...]acetic acid
α4β2
nAChR
1,250 ± 85
1,420 ± 95
4.1×104
5.5×10−2
Data Interpretation: The addition of the bulky phenylglycine moiety significantly reduces affinity for both targets compared to the parent pharmacophores. However, the compound retains micromolar activity at HCAR2, making it a viable scaffold for further optimization[5].
Part 2: Experimental Protocols & Methodologies
To ensure trustworthiness, every protocol must be a self-validating system. Below are the step-by-step methodologies for the two primary RBA workflows, detailing the causality behind critical reagent choices.
Causality & Experimental Design: HCAR2 is a
Gi
-coupled GPCR[1]. In the absence of G-protein coupling, the receptor defaults to a low-affinity state. Therefore, the assay buffer must contain
Mg2+
to stabilize the high-affinity ternary complex (Agonist-Receptor-G-protein). Furthermore, we utilize 10 µM unlabeled nicotinic acid to define Non-Specific Binding (NSB), ensuring the calculated
Z′
-factor strictly reflects specific displacement[2].
Step-by-Step Workflow:
Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human HCAR2 in Assay Buffer (50 mM HEPES, 5 mM
MgCl2
, 1 mM
CaCl2
, 0.2% BSA, pH 7.4). Rationale: BSA prevents the highly lipophilic phenyl-derivative from adhering to the plastic assay plates.
Ligand Preparation: Prepare a 10-point serial dilution of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (from 100 µM to 0.1 nM) in DMSO. Keep final DMSO concentration
≤1%
to prevent membrane destabilization.
Incubation: Combine 50 µg of membrane protein, the test compound, and 15 nM
[3H]
-Nicotinic Acid in a 96-well plate. Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.
Termination: Rapidly filter the reaction through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold Wash Buffer (50 mM HEPES, pH 7.4). Rationale: Ice-cold buffer slows the
koff
rate during the wash step, preserving the bound radioligand.
Detection & Validation: Add scintillation cocktail and read on a MicroBeta counter. Calculate the
Z′
-factor; the assay is self-validated only if
Z′≥0.6
.
Protocol 2: nAChR
[3H]
-Epibatidine Binding Assay
Causality & Experimental Design: nAChRs are ligand-gated ion channels[4]. Glass fiber filters possess a net negative charge, which strongly binds positively charged nicotinic ligands, creating massive background noise. Pre-treating the filters with Polyethyleneimine (PEI)—a polycation—neutralizes the filter surface, drastically reducing NSB and rescuing the assay's signal-to-noise ratio[3].
Step-by-Step Workflow:
Filter Pre-treatment: Soak GF/B filter plates in 0.5% PEI for 2 hours at room temperature prior to the assay.
Membrane Preparation: Resuspend rat cortical membranes (rich in
α4β2
nAChRs) in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Incubation: Add 0.5 nM
[3H]
-Epibatidine and the serially diluted Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid to 100 µg of membrane preparation. Incubate for 90 minutes at room temperature.
Termination: Filter rapidly through the PEI-treated GF/B plates. Wash four times with ice-cold Binding Buffer.
Validation: Use 300 µM Nicotine as the positive control to define NSB. Extract
IC50
values using a four-parameter logistic non-linear regression model, and convert to
Ki
using the Cheng-Prusoff equation.
Part 3: Mandatory Visualization
The following diagram maps the dual-target screening workflow and the downstream functional consequences of receptor activation.
Figure 1: Dual-target evaluation workflow for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid.
References
Title: Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G)
Source: Journal of Biological Chemistry (via PMC)
URL: [Link]
Title: Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors
Source: Frontiers in Endocrinology
URL: [Link]
Title: Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor
Source: Analytical Biochemistry (via PubMed)
URL: [Link]
Title: In vitro selection of RNA molecules that displace cocaine from the membrane-bound nicotinic acetylcholine receptor
Source: Proceedings of the National Academy of Sciences (via PMC)
URL: [Link]
Title: Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy
Source: International Journal of Molecular Sciences (via PMC)
URL: [Link]
A Comprehensive Guide to the Safe Disposal of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
Hazard Profile and Core Safety Principles Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is a solid organic compound. Based on its structure, which includes a phenylacetic acid moiety and a pyridine ring, a conservative...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Profile and Core Safety Principles
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is a solid organic compound. Based on its structure, which includes a phenylacetic acid moiety and a pyridine ring, a conservative hazard assessment is necessary. Phenylacetic acid can cause serious eye irritation, and related compounds can cause skin and respiratory irritation[1][2]. The pyridine group, while integral to many pharmaceuticals, can present environmental hazards if disposed of improperly[3]. Therefore, the fundamental principle for disposal is to treat this compound as hazardous waste.
Key Safety Principles:
Avoid All Personal Contact: Wear appropriate Personal Protective Equipment (PPE) at all times when handling the compound. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile), and a lab coat[1].
Prevent Environmental Release: Under no circumstances should this chemical be disposed of down the drain or in the regular trash[4][5]. Improper disposal can contaminate water systems and soil[6].
Segregation is Critical: Never mix Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently or produce toxic gases[7][8].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and preparing Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid for disposal.
Select a Compatible Container: Choose a container made of a material that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[8][9]. Ensure the container is clean, dry, and in good condition, free from cracks or deterioration[6].
Proper Sizing: The container should be appropriately sized for the expected volume of waste to avoid having a large, half-empty container taking up storage space for an extended period[6].
Immediate Labeling: As soon as the first amount of waste is added, the container must be labeled[4].
Content Requirements: The label must clearly state "Hazardous Waste" and include the full chemical name: "Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid." Avoid using chemical formulas or abbreviations. The date of initial waste accumulation must also be recorded[7][10].
Solid Waste: Carefully transfer solid Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid waste into the designated container using a spatula or scoop. Avoid creating dust. If there is a risk of dust generation, perform this task within a chemical fume hood[1][11].
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, and contaminated paper towels, should be considered hazardous waste and placed in the same container[4][5].
Container Filling: Do not overfill the container. It is best practice to fill containers to no more than 90% of their capacity to allow for expansion and prevent spills[9]. Keep the container securely capped at all times, except when adding waste[7][8].
Satellite Accumulation Area (SAA): The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel[6][8].
Segregation in Storage: Store the container with other compatible solid organic waste. Ensure it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, using physical barriers or secondary containment[7][8].
Secure and Ventilated: The storage area should be a cool, dry, and well-ventilated location away from heat sources or direct sunlight[11].
Contact EHS: Once the container is full or has been in storage for a period approaching your institution's limit (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup[4][12].
Professional Disposal: The standard and required method for final disposal is through a licensed professional waste disposal company. This ensures compliance with all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][9]. The most likely disposal method for this type of compound is high-temperature incineration[3][5].
Spill Management
In the event of a small spill, follow these procedures:
Alert Personnel: Inform others in the immediate area of the spill.
Wear PPE: Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
Contain the Spill: If it is a solid, you can prevent it from spreading.
Clean-up: Carefully sweep or scoop up the solid material. Avoid generating dust. Place the spilled material and any contaminated cleaning supplies into your designated hazardous waste container[1][11].
Decontaminate: Clean the spill area with soap and water, and then wipe it down.
Report: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid.
Caption: Disposal workflow for Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid.
References
Chemical Waste Disposal Guidelines. (n.d.).
Laboratory Hazardous Waste Management. (n.d.).
Safety Data Sheet. (2016, September 7).
Phenyl(phenylamino)acetic acid - Safety Data Sheet. (2023, July 6). CymitQuimica.
Sunresin Pyridine Wastewater Treatment. (n.d.).
Material Safety Data Sheet. (2008, February 25).
Safety data sheet - Phenylacetic acid. (2023, May 17). CPAChem.
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
SAFETY DATA SHEET - Phenylacetic acid. (2011, December 15). Thermo Fisher Scientific.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Safety Data Sheet. (n.d.).
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
In-depth Guide to Laboratory Chemical Disposal Procedures. (n.d.). Benchchem.
Proper Disposal of Pyridine-2,3-dicarboxylic Acid: A Step-by-Step Guide. (n.d.). Benchchem.
Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
Method for recycling pyridine from pharmaceutical waste liquid. (n.d.). Google Patents.
Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. (2015, February 13). ResearchGate.
A safety and chemical disposal guideline for Minilab users. (2020, April 2).
Method for removing residual pyridine in waste water. (n.d.). Google Patents.
Safe Disposal of [Amino(phenyl)methyl]phosphonic Acid: A Procedural Guide. (n.d.). Benchchem.
Personal protective equipment for handling Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a generic safety checklist. It demands a mechanistic understanding of the molecule's...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a generic safety checklist. It demands a mechanistic understanding of the molecule's physical and chemical properties to engineer a fail-safe operational environment.
Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid (CAS: 143428-31-3) is a nicotinoyl-phenylglycine derivative frequently utilized in advanced peptide synthesis and small-molecule drug discovery. Because specific toxicological data for highly specialized intermediates can be sparse, we must extrapolate safety protocols from its functional groups: a basic pyridine ring, an amide linkage, and an acidic carboxylic acid moiety.
This guide provides a comprehensive, self-validating operational and disposal framework designed to ensure absolute laboratory safety and regulatory compliance.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
Understanding the structural biology and physical chemistry of this compound is critical for selecting the right Personal Protective Equipment (PPE) and handling procedures.
Electrostatic Aerosolization (Inhalation Hazard): The amphoteric nature of the molecule (containing both a basic pyridine nitrogen and an acidic carboxyl group) allows it to form zwitterions. This often results in a fine, crystalline powder that is highly susceptible to static charge buildup. When manipulated, it can easily aerosolize, posing a severe respiratory irritation risk.
Mucosal and Ocular Toxicity: Carboxylic acid derivatives are notorious for causing severe ocular damage and mucosal irritation. Upon contact with the moisture in the eyes or respiratory tract, localized pH shifts can cause immediate tissue damage.
Dermal Sensitization: Aromatic amides and pyridine derivatives can act as haptens, potentially binding to skin proteins and triggering allergic contact dermatitis upon repeated exposure.
To mitigate these risks, all handling must strictly adhere to the guidelines outlined in the and the National Research Council's .
Quantitative Personal Protective Equipment (PPE) Matrix
To prevent exposure, PPE selection must be matched to the specific physicochemical threats of the compound. Below is the validated PPE matrix for handling this material.
PPE Category
Specification / Material
Quantitative Metric
Mechanistic Rationale
Eye Protection
Chemical splash goggles (ANSI Z87.1+). Add face shield for bulk transfers.
Zero gap allowance around the ocular orbit.
Prevents fine particulate ingress and protects against severe ocular irritation (H319) caused by the carboxylic acid moiety.
Hand Protection
Nitrile gloves (Double-gloving recommended).
Minimum thickness: 0.11 mm (4 mil). Breakthrough time: >480 mins.
Nitrile provides superior resistance to organic acids compared to latex, preventing dermal sensitization.
Body Protection
Flame-resistant (FR) lab coat with fitted cuffs; chemical-resistant apron.
100% coverage of torso and arms.
Prevents electrostatic powder from adhering to personal clothing and transferring outside the laboratory environment.
Respiratory
N95 or P100 particulate respirator (if handled outside a fume hood).
Filter efficiency: >95% or >99.97% of airborne particles.
Captures aerosolized zwitterionic dust before it can reach and irritate the respiratory mucosa (H335).
Operational Workflow: A Self-Validating Handling Protocol
Every step in this protocol includes a validation checkpoint to ensure the system is secure before proceeding to the next phase of the operation.
Step 1: Environmental Validation (Fume Hood)
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.
Validation Check: Verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm) . If no digital monitor is present, perform a "tissue test" by holding a small strip of Kimwipe at the sash opening; it must be actively and steadily drawn inward. Do not proceed if airflow is stagnant.
Step 2: Static Mitigation & Equipment Prep
Action: Utilize static-dissipative (e.g., grounded metal or conductive polymer) spatulas and weighing boats.
Validation Check: Tap the weighing boat against the grounded balance pan. If the powder visibly "jumps" or clings aggressively to the sides of the container, static is too high. Discharge the area using an anti-static ionizer gun before proceeding.
Step 3: Precision Transfer
Action: Transfer the Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid slowly, keeping the spatula close to the receiving vessel to minimize drop height.
Validation Check: Observe the air space immediately above the receiving flask. If a visible dust cloud forms, halt the transfer immediately, lower the fume hood sash, and allow the exhaust system to clear the particulate before resuming at a slower pace.
Step 4: Post-Handling Decontamination
Action: Seal all primary containers. Wipe down the balance, spatulas, and hood surface with a solvent compatible with organic acids (e.g., a 70/30 Isopropanol/Water mixture).
Validation Check: Visually inspect the wiped surfaces under good lighting. The absence of white crystalline residue confirms successful decontamination. Dispose of the wipes in the solid hazardous waste bin.
Spill Response and Disposal Plan
Organic acids must never be mixed with strong oxidizers (like nitric acid) or strong bases, as this can trigger violent exothermic reactions.
Emergency Spill Response Protocol
Isolate & Evacuate: Immediately alert nearby personnel and step back from the spill. Lower the fume hood sash to maximize exhaust velocity over the spill zone.
PPE Verification: Ensure your P100 respirator, splash goggles, and double nitrile gloves are securely in place.
Dust Suppression (Critical Step): Do not dry-sweep the powder, as this will aerosolize the chemical. Instead, gently cover the spill with a damp, inert absorbent pad or lightly mist the powder with water to bind the particulates.
Collection: Use a non-sparking, static-dissipative scoop to collect the dampened material.
Validation Check: After wiping the area with an isopropanol solution, check the pH of the surface using a moistened pH indicator strip. A neutral pH (6.5–7.5) validates that the acidic residue has been completely removed.
Waste Segregation & Disposal
Solid Waste: Place all contaminated consumables (gloves, wipes, empty vials) into a rigid, leak-proof container labeled clearly as "Hazardous Solid Waste: Organic Acid Derivative (Toxic/Irritant)."
Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol) during synthesis, dispose of it in the Halogen-Free Organic Waste carboy.
Validation Check: Before adding to the liquid waste carboy, verify the waste log to ensure no strong oxidizers (e.g., peroxides, nitric acid) or heavy metal catalysts are present in the container.
Workflow Visualization
The following diagram illustrates the critical path for handling this compound, including safety checkpoints and emergency spill routing.
Operational workflow and emergency spill routing for handling organic acid derivatives.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from:[Link][1][2]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from:[Link][1]